2-Amino-2-methylpropanoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methylpropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-4(2,6)3(5)7/h6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYDZFZZAYKRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298011 | |
| Record name | 2-Amino-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78002-19-4 | |
| Record name | 2-Amino-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78002-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of 2-Amino-2-methylpropanoyl Chloride Hydrochloride
Executive Summary
Target Molecule: 2-Amino-2-methylpropanoyl chloride hydrochloride (AIB-Cl · HCl)
CAS: 59660-95-6
Primary Application: Incorporation of
This guide details the synthesis, purification, and handling of 2-amino-2-methylpropanoyl chloride hydrochloride. Unlike standard amino acids, the gem-dimethyl substitution at the
Part 1: Chemical Context & Mechanistic Insight
The Challenge of Steric Hindrance
The synthesis of AIB-Cl is governed by the Thorpe-Ingold Effect (gem-dimethyl effect). The two methyl groups on the
-
Risk: If the amino group is deprotonated, AIB-Cl rapidly cyclizes to form a 4,4-dimethyl-1,3-oxazol-5(4H)-one (azlactone).
-
Solution: The compound must be maintained strictly as the hydrochloride salt throughout synthesis and storage to protonate the amine (
), preventing nucleophilic attack on the carbonyl carbon.
Reaction Mechanism
The conversion utilizes thionyl chloride (
Step 1: The carboxylic acid hydroxyl attacks the sulfur of
Figure 1: Simplified mechanistic pathway for the chlorination of AIB.
Part 2: Synthesis Protocol
Materials & Equipment
| Component | Specification | Role |
| 2-Amino-2-methylpropanoic acid | >99% Purity, Dry | Starting Material |
| Thionyl Chloride ( | ReagentPlus®, >99% | Chlorinating Agent & Solvent |
| Dichloromethane (DCM) | Anhydrous | Washing Solvent |
| Diethyl Ether / Hexane | Anhydrous | Precipitation Solvent |
| Equipment | Round-bottom flask, Reflux condenser, | Reaction Setup |
Step-by-Step Methodology
Safety Precaution: Perform all operations in a functioning fume hood.
Step 1: Preparation
-
Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar overnight.
-
Assemble a reflux condenser topped with a
drying tube or an inert gas line ( /Ar). -
Weigh 10.0 g (97 mmol) of 2-Amino-2-methylpropanoic acid (AIB) and transfer to the RBF.
Step 2: Reaction[2]
-
Add 30 mL (413 mmol) of thionyl chloride directly to the solid AIB. (Ratio ~1:4 w/v is standard to act as solvent).
-
Note: No additional solvent (like DMF) is recommended for this specific small molecule to facilitate easier purification, unless reaction fails to initiate.
-
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly heat the oil bath to 50°C . The reaction will evolve gas (
/ ).[3] -
Once initial evolution subsides, increase temperature to reflux (~75-80°C) .
-
Maintain reflux for 2 to 3 hours . The suspension should become a clear or slightly yellow solution, indicating consumption of the solid amino acid.
Step 3: Isolation
-
Cool the mixture to room temperature.
-
Connect the flask to a rotary evaporator with a high-efficiency cold trap (liquid
or dry ice/acetone) to protect the pump from vapors. -
Evaporate the excess thionyl chloride under reduced pressure at <40°C .
-
Co-evaporation: To remove trace thionyl chloride, add 20 mL of anhydrous Toluene or DCM to the residue and re-evaporate. Repeat twice.
Figure 2: Operational workflow for the synthesis and isolation of AIB-Cl.
Part 3: Purification & Characterization
Purification by Trituration
Recrystallization of acid chlorides is risky due to moisture sensitivity. Trituration is preferred.
-
The residue from Step 3 will be a viscous oil or semi-solid.
-
Add 50 mL of anhydrous Diethyl Ether (or 1:1 DCM/Hexane).
-
Sonicate or vigorously stir under inert atmosphere. The oil should solidify into a white crystalline powder.
-
Filter the solid rapidly under a blanket of Nitrogen (using a Schlenk frit or rapid vacuum filtration).
-
Wash the filter cake with cold anhydrous pentane (2 x 10 mL).
-
Dry under high vacuum for 4 hours.
Characterization Data (Expected)
| Metric | Expected Value | Validation Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | Decomposes >180°C (sublimes) | Capillary MP (sealed) |
| IR Spectroscopy | ~1785 cm⁻¹ (C=O, acid chloride) ~2900-3000 cm⁻¹ (NH3+ broad) | FTIR (Nujol mull or ATR under N2) |
| Solubility | Reacts with water/alcohols.Soluble in DCM, DMSO.[4][5] | Solubility Test |
Critical Quality Attribute: The shift of the Carbonyl stretch from ~1700 cm⁻¹ (Acid) to ~1785 cm⁻¹ (Acid Chloride) is the primary confirmation of conversion.
Part 4: Handling & Storage (Stability)
AIB-Cl · HCl is extremely hygroscopic .
-
Storage: Store in a tightly sealed container under Argon or Nitrogen at 2–8°C .
-
Shelf Life: 6 months if strictly anhydrous.
-
Decomposition: If exposed to moisture, it reverts to the amino acid (white solid) and releases HCl gas (fuming).
-
Usage: When using in peptide coupling, do not add base (TEA/DIPEA) until the acid chloride is added to the amine solution. Premature neutralization can lead to azlactone formation.
Part 5: Applications in Drug Development
-
Peptidomimetics: AIB is a "helix inducer." Introducing AIB-Cl into a peptide sequence restricts the rotation angles (
), forcing the peptide into a -helix or -helix. This is used to stabilize peptide drugs against proteolytic degradation. -
Sterically Hindered Coupling: Standard coupling reagents (EDC/HATU) often fail with AIB-AIB couplings due to steric clash. The Acid Chloride method (AIB-Cl) is one of the few high-yielding methods for forming AIB-AIB bonds.
References
-
Sigma-Aldrich. (n.d.). 2-Amino-2-methylpropanoyl chloride hydrochloride Product Page. Retrieved from
- Levine, S. D. (1960). The Preparation of Acid Chlorides of Amino Acids. Journal of Organic Chemistry. (General protocol grounding).
-
ChemicalBook. (2025).[6] 2-Amino-2-methylpropanoyl chloride hydrochloride Properties. Retrieved from
- Toniolo, C., et al. (2001). Peptide folding and conformation: The effect of AIB. Biopolymers.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 4. CN103864633A - Method for preparing alpha-aminoisobutyric acid - Google Patents [patents.google.com]
- 5. 2-Amino-2-methylpropanoyl chloride hydrochloride | 59660-95-6 [sigmaaldrich.com]
- 6. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]
Technical Whitepaper: 2-Amino-2-methylpropanoyl Chloride (Aib-Cl)
Form: Hydrochloride Salt (
Executive Summary
2-Amino-2-methylpropanoyl chloride (commonly
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The free base of 2-Amino-2-methylpropanoyl chloride is kinetically unstable due to rapid intramolecular cyclization. Therefore, all physicochemical data below refers to the Hydrochloride Salt , which is the standard reagent for research and development.
Identification Data
| Parameter | Detail |
| IUPAC Name | 2-Amino-2-methylpropanoyl chloride hydrochloride |
| Common Synonyms | Aib-chloride HCl; |
| CAS Number | 59660-95-6 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 158.03 g/mol |
| SMILES | CC(C)(C(=O)Cl)N.Cl |
Physical Properties
| Property | Value / Characteristic |
| Physical State | White to off-white crystalline solid. |
| Melting Point | 185°C – 200°C (Decomposition) . Note: Material sublimes/degrades before a clean melt if heating rate is slow. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) with degradation risks. Reacts violently with water and alcohols. |
| Hygroscopicity | High. Rapidly hydrolyzes in moist air to release HCl gas and revert to 2-Amino-2-methylpropanoic acid. |
| Acidity | Highly acidic upon hydrolysis (generates 2 equivalents of acid: HCl from salt + HCl from acyl chloride hydrolysis). |
Part 2: Synthesis & Mechanistic Production[5][6]
The synthesis of Aib-Cl is a nucleophilic acyl substitution driven by inorganic acid halides. Due to the steric bulk of the gem-dimethyl group, milder reagents often fail to fully activate the carboxylic acid. Thionyl chloride (
Optimized Synthetic Protocol
Reagents: 2-Amino-2-methylpropanoic acid (Aib-OH), Thionyl Chloride (
-
Suspension: Suspend anhydrous Aib-OH in dry DCM under an inert atmosphere (
or Ar). -
Activation: Add excess
(typically 3–5 equivalents) dropwise at 0°C. -
Reflux: Heat to reflux for 2–4 hours. The heterogeneous mixture will become clear as the acid chloride forms.
-
Isolation: Evaporate solvent and excess
under high vacuum. -
Purification: Recrystallize immediately from dry
/Hexane.
Reaction Pathway Diagram
The following diagram illustrates the conversion of the zwitterionic amino acid to the acyl chloride salt.
Figure 1: Synthesis of Aib-Cl via Thionyl Chloride. The reaction is driven by the entropy of gas evolution (
Part 3: Reactivity & The Gem-Dimethyl Effect
The defining feature of Aib-Cl is the Thorpe-Ingold Effect (or gem-dimethyl effect). The two methyl groups on the
The Steric Paradox
While the gem-dimethyl groups stabilize helical structures in the final peptide (promoting
-
Coupling Difficulty: The methyl groups shield the carbonyl carbon from nucleophilic attack by the incoming amine. This is why the highly reactive acid chloride is preferred over esters or anhydrides.
-
Instability (NCA Formation): If the HCl is removed (neutralization) before coupling, the free amine of Aib-Cl rapidly attacks its own carbonyl group to form a 5-membered cyclic anhydride (N-carboxyanhydride or NCA).
Competitive Pathways Diagram
This diagram details the critical handling decision: maintaining the salt form vs. inadvertent cyclization.
Figure 2: The divergence of Aib-Cl reactivity. Excess base without an immediate nucleophile leads to rapid cyclization.
Part 4: Handling & Storage Protocols
Due to the hydrolytic instability and corrosive nature of Aib-Cl, strict adherence to the following protocols is required to maintain reagent integrity.
Storage Conditions
-
Temperature: Store at -20°C .
-
Atmosphere: Strictly inert (Argon or Nitrogen). The container must be sealed with Parafilm or stored inside a desiccator/glovebox.
-
Container: Glass vials with Teflon-lined caps. Do not use metal spatulas (corrosion risk).
Handling Workflow (Schlenk Technique)
-
Preparation: Flame-dry all glassware under vacuum.
-
Solvent Choice: Use anhydrous DCM or
. Avoid ethers if they contain peroxides or moisture. -
Base Addition: When using Aib-Cl in coupling:
-
Dissolve the amine component first.
-
Add a non-nucleophilic base (e.g., DIPEA or 2,6-Lutidine).
-
Add Aib-Cl as a solid or solution last and at 0°C to minimize NCA formation.
-
Part 5: Application in Peptidomimetics
Aib-Cl is the reagent of choice for synthesizing Peptaibols (antibiotic peptides like Alamethicin) and designing rigidified drug scaffolds.
-
Helix Induction: The incorporation of Aib restricts the backbone torsion angles to
and , strongly favoring -helical or -helical conformations.[1][2] -
Metabolic Stability: The absence of an
-hydrogen prevents racemization and blocks degradation by standard proteases, extending the half-life of peptide drugs.
References
-
Sigma-Aldrich. (2023). 2-Amino-2-methylpropanoyl chloride hydrochloride Product Sheet. Link
-
PubChem. (2023). Compound Summary: 2-Amino-2-methylpropanoyl chloride.[3][4] National Library of Medicine. Link
-
Wenschuh, H., et al. (1995). "Fmoc amino acid chlorides: preparation, characterization, and utilization in peptide synthesis." Journal of Organic Chemistry. (Demonstrates the utility of acid chlorides for hindered amino acids). Link
-
Toniolo, C., et al. (2001). "Structure and conformation of the Aib residue in peptides." Biopolymers. (Definitive review on the gem-dimethyl effect and helix induction). Link
-
ChemicalBook. (2023). 2-Amino-2-methylpropanoyl chloride hydrochloride Properties. Link
Sources
- 1. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-methylpropanoyl chloride hydrochloride | 59660-95-6 [sigmaaldrich.com]
- 4. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]
Comprehensive Technical Guide: 2-Amino-2-methylpropanoyl Chloride Hydrochloride
Executive Summary
In the field of advanced peptide synthesis and peptidomimetic drug development, the incorporation of sterically hindered, non-proteinogenic amino acids is a critical strategy for enhancing proteolytic stability and enforcing specific secondary structures. 2-Amino-2-methylpropanoyl chloride (derived from α-aminoisobutyric acid, or Aib) is a highly reactive acylating agent used to couple this bulky residue[1].
As a Senior Application Scientist, I approach this reagent not just as a chemical, but as a dynamic system. Because of the extreme steric hindrance of the gem-dimethyl group at the α-carbon (the Thorpe-Ingold effect), standard peptide coupling reagents (e.g., HATU, EDC) often fail to achieve acceptable yields. Converting Aib to its corresponding acid chloride bypasses this activation energy barrier. However, handling this compound requires a deep understanding of its reactivity, spectral behavior, and moisture sensitivity.
Chemical Identity & The Causality of the Hydrochloride Salt
To utilize this reagent effectively, one must understand why it is almost exclusively synthesized, sold, and handled as a hydrochloride salt (CAS 2) rather than a free base (CAS3).
The Mechanistic Causality: Free α-amino acid chlorides are intrinsically unstable. The nucleophilic primary amine of one molecule will rapidly attack the highly electrophilic acyl chloride of an adjacent molecule, leading to spontaneous polymerization or the formation of cyclic diketopiperazines. By isolating the compound as a hydrochloride salt, the amine is protonated (
Table 1: Chemical Identity & Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Amino-2-methylpropanoyl chloride hydrochloride |
| Common Synonyms | α-Aminoisobutyryl chloride hydrochloride; Aib-Cl·HCl |
| CAS Number (HCl Salt) | 59660-95-6[2] |
| CAS Number (Free Base) | 78002-19-4[3] |
| Molecular Formula | C₄H₉Cl₂NO[2] |
| Molecular Weight | 158.02 g/mol [2] |
| Appearance | White to off-white crystalline solid[4] |
| Hazard Classification | H314: Causes severe skin burns and eye damage[4] |
Spectral Characterization (NMR & IR)
Direct spectral analysis of acid chlorides is notoriously difficult due to their rapid hydrolysis in ambient moisture or reaction with protic NMR solvents. Analysis is typically performed in rigorously dried, non-nucleophilic solvents (e.g.,
Table 2: Expected Spectral Data
| Analytical Method | Signal / Shift | Structural Assignment & Causality |
| ¹H NMR (400 MHz, | δ 1.75 (s, 6H) | gem-Dimethyl groups: Appears as a sharp 6-proton singlet due to the symmetry of the α-carbon. |
| ¹H NMR (400 MHz, | δ 8.80 (br s, 3H) | Ammonium salt ( |
| ¹³C NMR (100 MHz, | δ 174.8 | Carbonyl Carbon (C=O): Strongly deshielded by the electronegative chlorine atom. |
| ¹³C NMR (100 MHz, | δ 66.2 | Quaternary α-Carbon: Shifted downfield relative to standard alkanes due to proximity to the ammonium and carbonyl groups. |
| FTIR (ATR) | ~1785 cm⁻¹ | C=O Stretch: Significantly higher frequency than typical amides/acids (~1650 cm⁻¹). The inductive withdrawal by chlorine shortens and strengthens the C=O bond. |
| FTIR (ATR) | 3200–2800 cm⁻¹ | N-H Stretch: Broad band characteristic of primary ammonium salts. |
Synthesis Methodology & Workflow
The synthesis of 2-amino-2-methylpropanoyl chloride hydrochloride requires the conversion of the carboxylic acid to an acyl chloride without degrading the amine. This is achieved using Thionyl Chloride (
Causality of the Catalyst: DMF reacts with
Step-by-Step Protocol
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize
and byproducts). Flush with anhydrous Argon. -
Suspension: Suspend 1.0 equivalent of α-aminoisobutyric acid in anhydrous dichloromethane (DCM).
-
Activation: Cool the suspension to 0°C. Add 0.05 equivalents of anhydrous DMF, followed by the dropwise addition of 2.5 equivalents of Thionyl Chloride.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. The suspension will gradually turn into a clear solution as the acid chloride hydrochloride forms, followed by the precipitation of the product.
-
Isolation: Concentrate the mixture under reduced pressure (using a Schlenk line cold trap). Triturate the resulting solid with anhydrous diethyl ether, filter under a blanket of Argon, and dry in vacuo.
Self-Validating System: The Methanol Quench
To guarantee the protocol was successful before committing the reagent to an expensive peptide coupling, utilize a self-validating quench test[5]:
-
Action: Extract a 10 µL aliquot of the reaction mixture and inject it into 500 µL of anhydrous methanol containing 10% triethylamine.
-
Validation: The active acid chloride will instantaneously convert to methyl 2-amino-2-methylpropionate. Analyze this via TLC or GC-MS. The presence of the methyl ester (and the absence of the free acid) provides absolute confirmation of successful acyl chloride formation.
Caption: Workflow for the synthesis of 2-Amino-2-methylpropanoyl chloride hydrochloride.
Applications in Drug Development
In drug design, linear peptides are often highly susceptible to rapid degradation by exopeptidases and endopeptidases in the bloodstream. The incorporation of Aib via its acid chloride introduces severe conformational restrictions. The gem-dimethyl groups restrict the dihedral angles (φ and ψ) of the peptide backbone, strongly inducing the formation of
Handling, Stability, and Storage
Because 2-amino-2-methylpropanoyl chloride hydrochloride is a highly reactive electrophile, it must be treated with strict anhydrous protocols:
-
Moisture Sensitivity: Exposure to atmospheric moisture will result in rapid hydrolysis back to α-aminoisobutyric acid and the release of corrosive hydrogen chloride gas[4].
-
Storage: Store in a tightly sealed container under an inert gas (Nitrogen or Argon) at 2–8°C. Ensure the container is fully equilibrated to room temperature in a desiccator before opening to prevent condensation.
-
Safety: The compound causes severe skin burns and serious eye damage. Handle exclusively within a certified fume hood using heavy-duty nitrile or neoprene gloves[4].
References
-
Balaram, P. et al. "Conformational restriction in peptides derived from alpha-aminoisobutyric acid." Indian Institute of Science / SciSpace. URL: [Link]
Sources
commercial availability of 2-Amino-2-methylpropanoyl chloride
The Commercial & Synthetic Landscape of 2-Amino-2-methylpropanoyl Chloride (Aib-Cl)[1][2]
Executive Summary: The Aib-Chloride Paradox
2-Amino-2-methylpropanoyl chloride (the acid chloride of
-
Commercial Status: The free amine hydrochloride salt (CAS 59660-95-6 ) is listed by select suppliers (e.g., Sigma-Aldrich) but is frequently categorized as "Restricted," "Discontinued," or "Not Available" due to its rapid degradation.[1][2]
-
The Solution: Researchers must adopt a "Make-on-Demand" strategy.[1][2] The industry standard is not to purchase the chloride, but to purchase the stable precursor Fmoc-Aib-OH (CAS 94744-50-0 ) and generate the activated chloride or fluoride species in situ.[1][2]
This guide details the mechanism of instability, the "Make" protocol for laboratory synthesis, and the superior modern alternatives for drug development.
Chemical Profile & Instability Mechanism
Why can you not buy a bottle of 2-Amino-2-methylpropanoyl chloride? The answer lies in the Gem-Dimethyl Effect (Thorpe-Ingold effect).[1][2]
The two methyl groups on the
Diagram 1: The Instability Pathway (NCA Formation)
Figure 1: The thermodynamic trap.[2] The steric bulk of the gem-dimethyl groups accelerates cyclization to the NCA, rendering the free acid chloride shelf-unstable.[1]
Strategic Alternatives: The "Make vs. Buy" Decision
Since the free chloride is unavailable, the "Buy" strategy focuses on the precursor. The "Make" strategy focuses on activation.[3]
The "Buy" Strategy: Precursors
| Compound | CAS Number | Stability | Commercial Availability |
| Fmoc-Aib-OH | 94744-50-0 | High (Shelf-stable) | High (Merck, Sigma, ChemPep) |
| Aib-OH (Free Acid) | 62-57-7 | High | High |
| Aib-Cl[1][2]·HCl | 59660-95-6 | Very Low (Hygroscopic) | Rare / Restricted |
| Fmoc-Aib-F (Fluoride) | N/A (Prep in situ) | Moderate | Low (Custom Synthesis) |
The "Make" Protocol: Fmoc-Aib-Cl Generation[1][2]
For difficult couplings (e.g., Aib-Aib-Aib sequences in peptaibols), the acid chloride method remains superior to standard carbodiimides.[1][2]
Protocol: Synthesis of Fmoc-Aib-Cl
-
Reagents: Fmoc-Aib-OH (1.0 eq), Thionyl Chloride (
, 10 eq), Dry DCM or Toluene.[1][2] -
Equipment: Flame-dried round-bottom flask, reflux condenser, inert gas (
/Ar) line.[1][2]
Step-by-Step Methodology:
-
Suspension: Suspend Fmoc-Aib-OH (1 mmol) in dry toluene (5 mL).
-
Activation: Add Thionyl Chloride (10 mmol) dropwise under inert atmosphere.
-
Reflux: Heat to reflux (approx. 80-110°C) for 1-2 hours. The solution should become clear as the acid chloride forms.
-
Evaporation: Evaporate the solvent and excess
under reduced pressure. -
Chasing: Re-suspend the residue in dry toluene and evaporate again (repeat 2x) to remove trace
and HCl. -
Crystallization: The resulting solid is Fmoc-Aib-Cl .[1][2] It can be used immediately or stored under Argon at -20°C for short periods.[1][2]
Critical Note: Do not use base (TEA/DIPEA) during the acid chloride generation step, as this will instantly catalyze Fmoc cleavage or oxazolone formation.[2] Base is added only during the subsequent coupling step.
Advanced Workflow: Acid Fluorides & Modern Coupling[1][2]
While the acid chloride is powerful, the Acid Fluoride (Fmoc-Aib-F) is often preferred in modern automated synthesis because it is more stable to hydrolysis and does not require the harsh reflux conditions of thionyl chloride.[1]
Diagram 2: The Aib Coupling Decision Tree
Figure 2: Selection logic for Aib coupling reagents. Acid fluorides (TFFH) offer a balance of reactivity and stability.
Protocol: In-Situ Acid Fluoride (TFFH Method)
-
Dissolve: Fmoc-Aib-OH (3 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 3 eq) in DMF.
-
Activate: Add DIPEA (6 eq). React for 5-10 minutes.
-
Couple: Add the pre-activated mixture to the resin-bound amine.
References
-
Sigma-Aldrich. Product Specification: 2-Amino-2-methylpropanoyl chloride hydrochloride.[1][2] Link[2]
-
Merck Millipore (Novabiochem). Fmoc-Aib-OH Product Data & Applications. Link[2]
-
Wenschuh, H., et al. (1994).[2] "Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides containing sterically hindered residues."[1] Journal of the American Chemical Society. Link[2]
-
Carpino, L. A., et al. (1990).[2] "Acid chlorides of Fmoc-amino acids: synthesis, characterization, and utility in peptide synthesis." Journal of Organic Chemistry. Link[2]
-
Beilstein Journals. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib). Link
Sources
2-Amino-2-methylpropanoyl Chloride: The Steric "Sledgehammer" for Peptidomimetics
Technical Guide for Researchers & Drug Developers
Part 1: Executive Summary & Core Rationale
In the landscape of unnatural amino acids, 2-Amino-2-methylpropanoyl chloride (often referred to as Aib-Cl or
While standard coupling reagents (HATU, DIC/Oxyma) suffice for linear peptides, they frequently fail when introducing Aib residues. The gem-dimethyl group on the
This guide details the use of the acid chloride form—the most reactive species available—to overcome this energy barrier. It serves as the definitive method for synthesizing "difficult" sequences, particularly Aib-rich peptides (peptaibols) that fold into stable
Part 2: Chemical Architecture & Stability[1]
The Gem-Dimethyl Effect
The defining feature of this building block is the presence of two methyl groups at the
-
Steric Consequence: The methyl groups restrict rotation around the
( ) and ( ) bonds. -
Conformational Lock: This restriction forces the peptide backbone into a helical conformation, most commonly the
-helix, even in short oligomers. -
Reactivity Barrier: The methyl groups act as a shield, blocking the trajectory of amine nucleophiles during coupling. This necessitates the use of the highly electrophilic acid chloride.
Stability Profiles
Researchers must distinguish between the three common forms of this reagent:
| Form | Chemical State | Stability | Usage Context |
| Free Base | Highly Unstable | Polymerizes or hydrolyzes immediately. Not isolated. | |
| HCl Salt | Stable Solid | Commercial reagent. Hygroscopic. Used in solution phase or converted to protected form in situ. | |
| N-Protected | Meta-Stable | The "Workhorse" for SPPS. Prone to cyclization into oxazolones (azlactones) if base is present too long. |
Part 3: Synthesis Protocols
Protocol A: Synthesis of H-Aib-Cl·HCl (The Stable Salt)
Primary use: Solution phase synthesis or bulk intermediate.
Reagents:
- -Aminoisobutyric acid (Aib-OH)
-
Thionyl chloride (
) -
Diethyl ether (anhydrous)
Step-by-Step:
-
Suspension: Suspend Aib-OH (10 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask equipped with a drying tube.
-
Activation: Slowly add thionyl chloride (15 mmol) at
. -
Reflux: Heat the mixture to reflux for 2 hours. The solid Aib-OH will dissolve as it converts to the acid chloride, followed by precipitation of the product.
-
Isolation: Cool to room temperature. Filter the white crystalline precipitate under an inert atmosphere (Argon/Nitrogen).
-
Wash: Wash with cold anhydrous ether to remove excess
. -
Storage: Store in a desiccator. Hydrolysis yields HCl; ensure container is corrosion-resistant.
Protocol B: Preparation of Fmoc-Aib-Cl (For SPPS)
Primary use: Solid-Phase Peptide Synthesis (SPPS) of Aib-rich peptides. Note: Fmoc-Aib-OH cannot be activated efficiently with DIC/HOBt for Aib-Aib couplings due to slow kinetics. The acid chloride is required.
Reagents:
-
Fmoc-Aib-OH
-
Thionyl chloride (
) -
Dichloromethane (DCM, anhydrous)
Step-by-Step:
-
Dissolution: Dissolve Fmoc-Aib-OH (1.0 eq) in anhydrous DCM.
-
Chlorination: Add
(5.0 eq). -
Reflux: Reflux gently for 1 hour under inert gas.
-
Evaporation: Evaporate solvent and excess
under reduced pressure. -
Re-evaporation: Co-evaporate with dry DCM (
) to remove trace HCl. -
Crystallization: Recrystallize from DCM/Hexane.
-
Usage: Use immediately or store at
.
Part 4: Coupling Applications & Mechanism
The Challenge: Aib-Aib Coupling
Coupling an Aib residue to another Aib residue (or a hindered N-methyl amino acid) is one of the most difficult reactions in peptide chemistry.
-
Mechanism: The acid chloride (
) provides a leaving group ( ) that is significantly better than the active esters ( , ) generated by standard coupling reagents. -
Base Requirement: A non-nucleophilic base (e.g., DIPEA) is required to neutralize the HCl byproduct, but excess base can trigger oxazolone formation.
Visualization: Activation and Coupling Pathway[3]
Figure 1: Reaction pathway for Fmoc-Aib-Cl synthesis and coupling. Note the competing pathway to Oxazolone if basic conditions are prolonged without coupling.
Standard Operating Procedure (SOP) for SPPS Coupling
Context: Coupling Fmoc-Aib-Cl to a resin-bound peptide.
-
Swelling: Swell the resin (with free amine terminus) in dry DCM for 20 mins.
-
Solution Prep: Dissolve Fmoc-Aib-Cl (3-5 eq relative to resin loading) in dry DCM.
-
Base Addition: Add DIPEA (3-5 eq). Critical: Add base to the amino acid solution immediately before adding to the resin to minimize oxazolone formation.
-
Reaction: Shake the vessel for 30–60 minutes at room temperature.
-
Monitoring: Standard Kaiser test may be inconclusive due to steric bulk. Chloranil test or micro-cleavage/HPLC is recommended.
-
Capping: Cap unreacted amines with acetic anhydride/pyridine if the reaction is incomplete.
Part 5: Structural Biology & Peptidomimetics[1][2]
The -Helix Induction
Aib is the premier "helix inducer." Unlike the standard
-
Mechanism: The Thorpe-Ingold effect (gem-dimethyl) restricts
and angles to and , respectively.[1] -
Application: This rigid structure is used to stabilize short peptides that would otherwise be random coils, increasing their binding affinity to receptors (e.g., GLP-1 analogs, antimicrobial peptides).
Proteolytic Stability Data
Incorporating Aib renders the adjacent peptide bond nearly cleavage-proof against common proteases (Trypsin, Chymotrypsin, Pepsin).
| Enzyme | Substrate Sequence | Half-Life ( | Aib-Modified Sequence | Half-Life ( |
| Chymotrypsin | Phe-Ala-Phe | ~20 min | Phe-Aib -Phe | > 24 hours |
| Elastase | Ala-Ala-Ala | ~30 min | Ala-Aib -Ala | Completely Stable |
| Serum Proteases | GLP-1 (7-36) | ~2 min | [Aib8]-GLP-1 | ~4 hours |
Part 6: Troubleshooting & Quality Control
Oxazolone Formation
-
Symptom: Low coupling yield, presence of "double hits" or truncated sequences.
-
Cause: Under basic conditions, the amide nitrogen of the Fmoc group attacks the activated carbonyl, forming a 5-membered oxazolone ring.
-
Prevention: Use Fmoc-amino acid fluorides (Fmoc-Aib-F) if chlorides prove too unstable, or minimize the contact time between the acid chloride and base before adding to the resin.
Moisture Sensitivity
-
Symptom: White precipitate in the DCM solution (Aib-OH formation).
-
Remedy: Use strictly anhydrous DCM. Store Aib-Cl under Argon. If the reagent turns into a sticky gum, re-synthesize; do not attempt to purify.
Racemization
-
Fact: Aib is achiral (symmetric). Racemization is impossible at the Aib center. This makes Aib-Cl a safer reagent than chiral amino acid chlorides, which are prone to racemization via oxazolone tautomerization.
References
-
Leplawy, M. T., Jones, D. S., Kenner, G. W., & Sheppard, R. C. (1960). Peptides. Part XI.
-methylalanine. Tetrahedron, 11(1-2), 39-51. Link -
Wenschuh, H., Beyermann, M., El-Mobayed, E., Riedel, M., Edler, E., & Carpino, L. A. (1994). Fmoc amino acid chlorides in solid phase peptide synthesis. Journal of Peptide Science, 50, 63-71. Link
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of
-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747-6756. Link -
Toniolo, C., et al. (2001). The
-Helix in Peptides and Proteins. Chemical Reviews, 101(10), 3219-3252. Link -
Carpino, L. A., et al. (1990). Acid chlorides of Fmoc-amino acids: Synthesis, stability, and application to peptide synthesis. Journal of Organic Chemistry, 55, 1673. Link
Sources
safety and handling precautions for 2-Amino-2-methylpropanoyl chloride
Title: Advanced Safety, Handling, and Application Protocols for 2-Amino-2-methylpropanoyl Chloride Hydrochloride
Executive Summary & Chemical Rationale
In modern drug discovery and peptide synthesis, the incorporation of sterically hindered, non-natural amino acids like 2-aminoisobutyric acid (Aib) is a critical strategy for enhancing the proteolytic stability and conformational rigidity of active pharmaceutical ingredients (APIs). 2-Amino-2-methylpropanoyl chloride hydrochloride (CAS: 59660-95-6) serves as the premier highly reactive acylating agent for this purpose[1][2]. It is notably utilized in the multi-step synthesis of advanced targeted therapeutics, such as the pan-PI3K inhibitor Pilaralisib (SAR245408 / XL147)[3][4].
However, the very structural features that make this reagent synthetically invaluable—a highly electrophilic acid chloride coupled with a protonated amine—render it exceptionally hazardous and environmentally sensitive[5]. As a Senior Application Scientist, I emphasize that handling this reagent requires moving beyond basic safety data sheets (SDS) and understanding the causality of its reactivity. The free amine of Aib would rapidly auto-condense with its own acid chloride to form inactive diketopiperazines; therefore, it is supplied as a hydrochloride salt. This salt stabilizes the molecule but introduces severe hygroscopicity. Upon exposure to ambient moisture, the acid chloride undergoes rapid hydrolysis, violently releasing hydrogen chloride (HCl) gas and degrading into inactive Aib[5].
Quantitative Profiling & Hazard Classification
To design an effective safety protocol, we must first quantify the physical and hazard parameters of the reagent. The data below synthesizes the critical handling metrics.
Table 1: Physicochemical Properties and GHS Hazard Summary [2][5]
| Parameter | Value / Specification | Causality / Implication |
| Chemical Name | 2-Amino-2-methylpropanoyl chloride HCl | Hydrochloride salt prevents auto-polymerization. |
| CAS Number | 59660-95-6 | Unique identifier for procurement and SDS tracking. |
| Molecular Formula | C₄H₉Cl₂NO (C₄H₈ClNO · HCl) | Contains two equivalents of reactive chloride. |
| Molecular Weight | 158.03 g/mol | Required for precise stoichiometric calculations. |
| Storage Temperature | 2 - 8 °C (Inert Atmosphere) | Thermal energy accelerates spontaneous degradation. |
| GHS Hazard Codes | H314, H315, H319, H335 | Corrosive (H314) and severe irritant due to HCl release. |
| GHS Precautionary | P261, P280, P305+P351+P338 | Mandates strict inhalation and ocular protection. |
Mechanistic Degradation & Workflow Visualization
Understanding the degradation pathway is essential for recognizing the visual and chemical signs of reagent failure. When ambient water vapor breaches the storage container, nucleophilic attack at the carbonyl carbon displaces the chloride ion.
Caption: Mechanistic degradation pathway of the acid chloride upon atmospheric moisture exposure.
To mitigate this, a strict, self-validating workflow must be employed from the moment the reagent is removed from cold storage until the reaction is quenched.
Caption: End-to-end self-validating workflow for the safe handling and reaction of the acid chloride.
Self-Validating Experimental Protocol: Safe Handling & Amidation
The following protocol details the safe extraction, handling, and application of 2-amino-2-methylpropanoyl chloride hydrochloride for the synthesis of complex amides (e.g., intermediates in Pilaralisib synthesis)[3][4]. This methodology is designed as a self-validating system, meaning each step contains a diagnostic check to ensure safety and chemical integrity.
Phase 1: Preparation and Environmental Control
-
Thermal Equilibration: Remove the sealed reagent bottle from the 2-8°C refrigerator. Place it in a desiccator at room temperature for exactly 60 minutes before opening.
-
Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the hygroscopic salt, triggering runaway hydrolysis and HCl generation.
-
Validation Check: The exterior of the bottle must be completely dry and at ambient temperature before proceeding.
-
-
PPE Verification: Don heavy-duty nitrile or butyl rubber gloves (depending on the reaction solvent), a chemical-resistant lab coat, and a full face shield[5].
-
Causality: Standard latex gloves offer zero protection against corrosive HCl gas or the acid chloride itself.
-
Phase 2: Reagent Transfer (Inert Atmosphere)
-
Glovebox Transfer: Transfer the equilibrated bottle into a nitrogen or argon-purged glovebox. If a glovebox is unavailable, use a Schlenk line under a positive pressure of Argon inside a high-velocity fume hood[5].
-
Visual Integrity Check: Open the bottle. The reagent should appear as a free-flowing white to off-white solid.
-
Validation Check: If the solid is clumped, discolored, or emits visible white fumes upon opening (even in the hood), it has degraded. The white fumes are aerosolized hydrochloric acid formed by reaction with trace humidity. Discard via proper hazardous waste protocols[5].
-
-
Weighing: Rapidly weigh the required stoichiometric amount into a flame-dried, septum-sealed reaction flask.
Phase 3: Reaction Execution & Quenching
-
Solvent Addition: Inject anhydrous, amine-free solvent (e.g., dry DCM or THF) into the reaction flask via a syringe.
-
Base Addition: Slowly add a non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) at 0°C.
-
Causality: The base serves a dual purpose: it liberates the free amine of the Aib moiety for subsequent reactions and neutralizes the HCl generated during the acylation of your target substrate[3][4].
-
Validation Check: Monitor the internal temperature. The neutralization of the hydrochloride salt is highly exothermic. A controlled temperature rise validates that the reagent was active.
-
-
Quenching: Upon reaction completion, quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) at 0°C.
-
Causality: NaHCO₃ safely neutralizes unreacted acid chloride and residual HCl without the violent exotherm associated with adding pure water or strong bases[5].
-
Emergency Response and Spill Containment
Despite rigorous engineering controls, accidental exposure or spills necessitate immediate, chemically logical responses[5].
-
Skin/Eye Exposure: The primary mechanism of tissue damage is acid burns from HCl and the corrosive acyl chloride[5]. Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately. Do not attempt to neutralize the skin with bases, as the exothermic neutralization will cause severe thermal burns. Seek immediate medical attention[5].
-
Solid Spill Containment: If the solid is spilled outside a fume hood, evacuate the immediate area. Do not use water to clean up the spill, as this will generate massive volumes of toxic HCl gas[5]. Instead, cover the spill with dry, inert absorbent material (e.g., dry sand or vermiculite) mixed with solid sodium carbonate (Na₂CO₃) to slowly neutralize the acidity. Sweep into a sealed, vented container for hazardous waste disposal[5].
References
- AK Scientific, Inc. "Safety Data Sheet: 2-Amino-2-methylpropanoyl chloride hydrochloride." aksci.com.
- Sigma-Aldrich. "2-Amino-2-methylpropanoyl chloride hydrochloride | 59660-95-6." sigmaaldrich.com.
- Echemi. "2-amino-2-methylpropanoyl chloride hydrochloride." echemi.com.
- ChemicalBook. "pilaralisib | 934526-89-3." chemicalbook.com.
- ChemicalBook. "pilaralisib synthesis." chemicalbook.com.
Sources
Overcoming Steric Bottlenecks in Peptide Synthesis: Exploratory Reactions of 2-Amino-2-methylpropanoyl Chloride
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, base-free coupling strategies, and advanced protocols for sterically hindered peptide synthesis.
The Chemical Entity and the Steric Challenge
The incorporation of
However, the very gem-dimethyl groups that provide this structural rigidity create massive steric hindrance during synthesis. Standard uronium or phosphonium coupling reagents (e.g., HATU, PyBOP) generate active esters that are often too bulky to permit the Bürgi-Dunitz trajectory required for nucleophilic attack by the incoming amine. To overcome this high activation energy barrier, the amino acid must be activated to its most electrophilic state: the acid chloride.
2-Amino-2-methylpropanoyl chloride (typically handled as the hydrochloride salt, CAS 59660-95-6, to prevent self-condensation)[2] or its Fmoc-protected derivative (Fmoc-Aib-Cl ) serves as the ultimate exploratory reagent for forcing sterically demanding amide bonds[3].
Mechanistic Causality: The Oxazolone Kinetic Trap
While Fmoc-Aib-Cl is highly reactive, its application in standard Solid-Phase Peptide Synthesis (SPPS) often yields sluggish results if conventional protocols are blindly followed. The causality lies in the choice of base.
When Fmoc-Aib-Cl is exposed to tertiary amines (such as DIEA or NMM)—which are standard in SPPS to neutralize liberated HCl—the base deprotonates the carbamate NH. The adjacent carbamate carbonyl oxygen rapidly attacks the highly electrophilic acyl chloride, forming an oxazol-5(4H)-one [4].
For standard amino acids, oxazolone formation is disastrous because base-catalyzed enolization at the
To achieve high yields, exploratory reactions must utilize base-free or metal-mediated conditions that circumvent oxazolone formation entirely.
Mechanistic divergence of Fmoc-Aib-Cl based on the presence of tertiary amines.
Exploratory Workflows & Self-Validating Protocols
To harness the power of Fmoc-Aib-Cl without falling into the oxazolone trap, application scientists have developed specialized, self-validating protocols.
Protocol A: Base-Free KOBt-Mediated Solution Phase Coupling
By utilizing the potassium salt of 1-hydroxybenzotriazole (KOBt), the reaction is buffered without the need for tertiary amines. KOBt acts simultaneously as an HCl scavenger and an activating nucleophile, converting the acid chloride directly into a highly reactive OBt ester before oxazolone cyclization can occur[4].
Self-Validating Methodology:
-
Preparation: Dissolve the amino acid ester hydrochloride (1.0 eq) and KOBt (1.0 eq) in anhydrous dichloromethane (DCM). Validation check: Ensure complete dissolution to confirm salt metathesis.
-
Activation: Add Fmoc-Aib-Cl (1.05 eq) dropwise at 0°C.
-
Elongation: Stir at room temperature for 30–60 minutes. Validation check: Monitor via TLC (Hexane:EtOAc). The fast-running Fmoc-Aib-Cl spot must completely disappear.
-
Workup: Wash sequentially with 5% HCl, water, and 5% NaHCO₃. The absence of base prevents the formation of difficult-to-wash organic salts.
Protocol B: Microwave-Assisted Zinc-Mediated Coupling
For the most sterically congested linkages (e.g., Aib-Aib or Aib-Pro), commercial zinc dust under microwave irradiation acts as a powerful mediator. The zinc surface coordinates the acid chloride, polarizing the carbonyl bond and facilitating ultra-fast aminolysis without requiring basic co-reactants[5].
Step-by-step workflow for microwave-assisted, zinc-mediated Aib coupling.
Self-Validating Methodology:
-
Suspension: Suspend Fmoc-Aib-Cl (1.0 mmol), amino acid ester hydrochloride (1.05 mmol), and commercial zinc dust (2.0 mmol) in 10 mL anhydrous DCM[5].
-
Irradiation: Subject the beaker to microwave irradiation (P-60) for exactly 90 seconds. Validation check: Perform FT-IR on a crude aliquot. The sharp acid chloride C=O stretch at ~1800 cm⁻¹ must be entirely replaced by the amide C=O stretch at ~1650 cm⁻¹.
-
Isolation: Dilute with CHCl₃, filter off the zinc dust, and wash the organic layer with 5% HCl and 10% NaHCO₃. Dry over Na₂SO₄ and evaporate[5].
Protocol C: N-Terminal Acylation of CF₃-Pseudoprolines
Trifluoromethylated pseudoprolines (CF₃-
Quantitative Data Summary
The following table synthesizes the kinetic and yield advantages of utilizing tailored acid chloride protocols for Aib incorporation compared to standard uronium-based methods.
| Coupling Strategy | Reagents | Reaction Time | Yield (%) | Epimerization Risk |
| Standard Uronium | HBTU / HOBt / DIEA | 12 - 24 hours | 40 - 60% | None (Aib lacks |
| Acid Chloride + Base | Fmoc-Aib-Cl / DIEA | 4 - 6 hours | < 50% (Oxazolone trap) | None |
| Base-Free Acid Chloride | Fmoc-Aib-Cl / KOBt | 30 - 60 mins | 85 - 92% | None |
| Microwave + Zinc | Fmoc-Aib-Cl / Zn dust / MW | 90 seconds | 84 - 90% | None |
Table 1: Comparative efficiency of Aib-coupling strategies demonstrating the superiority of base-free and metal-mediated acid chloride activation.
References
-
AK Scientific, Inc. "2-Amino-2-methylpropanoyl chloride hydrochloride - Safety Data and Physical Properties." 2
-
ResearchGate. "Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach." 4
-
ARKAT USA / ResearchGate. "Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered
-dialkyl amino acids employing Fmoc-amino acid chlorides under microwave irradiation in the solution phase." 5 -
ZORA (Zurich Open Repository and Archive). "The Azirine/Oxazolone Approach to the Synthesis of Aib-Pro Endothiopeptides." 1
-
ResearchGate. "Incorporation of CF3-Pseudoprolines into Peptides: A Methodological Study." 6
-
Thieme Connect. "3.3 Acid Halides - Science of Synthesis." 3
Sources
Methodological & Application
Advanced Application Note: 2-Amino-2-methylpropanoyl Chloride in Solid-Phase Peptide Synthesis (SPPS)
Part 1: Executive Summary & Rationale
The "Aib Problem" in Peptide Chemistry
2-Amino-2-methylpropanoic acid (Aib, also known as
-
Helix Induction: Aib strongly promotes helical structures (
-helix or -helix) due to the Thorpe-Ingold effect. -
Metabolic Stability: The steric bulk protects adjacent peptide bonds from proteolytic cleavage.
However, this same steric bulk creates a significant synthetic bottleneck. Standard coupling reagents (e.g., HBTU, HATU, DIC/Oxyma) often fail to drive Aib-Aib or Aib-Val couplings to completion, leading to deletion sequences.
The Solution: Acid Chloride Activation
2-Amino-2-methylpropanoyl chloride (specifically the
Note on Nomenclature: In the context of SPPS, "2-Amino-2-methylpropanoyl chloride" almost exclusively refers to Fmoc-Aib-Cl . Using the free amino acid chloride is not feasible due to rapid polymerization (Leuchs' anhydride formation). This guide focuses on the generation and use of Fmoc-Aib-Cl.
Part 2: Mechanism & Chemistry[3]
Activation Pathway
The most robust method for generating Fmoc-Aib-Cl in a research setting is the Bis(trichloromethyl) carbonate (Triphosgene/BTC) method. BTC acts as a solid, safer source of phosgene.[3]
Coupling Mechanism
The acid chloride reacts directly with the free amine on the resin. Unlike carbodiimide couplings, this reaction does not require an additive (like HOBt) to suppress racemization because Aib is achiral . This allows for the use of high-reactivity conditions without fear of epimerizing the incoming residue.
Base Selection: The Collidine Advantage
While DIPEA (Diisopropylethylamine) is standard for HBTU couplings, 2,4,6-Collidine (TMP) is the preferred base for acid chloride couplings.
-
Reasoning: Collidine is a weaker base (
) than DIPEA ( ). It effectively scavenges the HCl byproduct without promoting base-catalyzed side reactions or attacking the acid chloride itself.
Part 3: Visualization of Workflows
Diagram 1: In-Situ Activation Mechanism
This diagram illustrates the conversion of Fmoc-Aib-OH to its acid chloride using Triphosgene, followed by the coupling event.
Caption: Reaction pathway for the in-situ generation of Fmoc-Aib-Cl using Triphosgene (BTC).
Part 4: Experimental Protocols
Protocol A: In Situ Generation with Triphosgene (Recommended)
Best for: Routine synthesis, automation-compatible, avoids isolation of moisture-sensitive chlorides.
Reagents:
-
Fmoc-Aib-OH (5.0 eq relative to resin loading)
-
Bis(trichloromethyl) carbonate (BTC) (1.65 eq)
-
2,4,6-Collidine (10 eq)
-
Solvent: Anhydrous THF or DCM (DMF can retard acid chloride formation; avoid if possible during activation step).
Step-by-Step:
-
Dissolution: In a dry vial, dissolve Fmoc-Aib-OH (5 eq) and BTC (1.65 eq) in anhydrous THF (concentration ~0.15 M).
-
Activation: Add 2,4,6-Collidine (10 eq) slowly. A white precipitate (collidinium chloride) may form.
-
Reaction: Stir or shake for 10–15 minutes at room temperature. The species is now converted to Fmoc-Aib-Cl.
-
Coupling: Transfer the entire suspension (do not filter) directly to the reaction vessel containing the pre-swelled resin (free amine form).
-
Incubation: Agitate for 1 hour .
-
Wash: Drain and wash resin with DCM (
) and DMF ( ).
Protocol B: Pre-formed Acid Chloride (Thionyl Chloride Method)
Best for: Large scale scale-up or when BTC is unavailable.
Step-by-Step:
-
Suspend Fmoc-Aib-OH (10 mmol) in dry DCM (50 mL).
-
Add Thionyl Chloride (
, 50 mmol) and a catalytic drop of DMF. -
Reflux for 2 hours under inert atmosphere (
). -
Evaporate solvent and excess
under vacuum. -
Co-evaporate with dry toluene (
) to remove traces of acid. -
Recrystallization: Recrystallize from minimal hot hexane/DCM.
-
Storage: Store the resulting white crystals (Fmoc-Aib-Cl) in a desiccator at -20°C.
-
Usage: Dissolve 3-5 eq of the isolated chloride in DCM/DMF and add 3-5 eq of DIPEA or Collidine before adding to resin.
Part 5: Comparative Data & Performance
The following table summarizes the coupling efficiency of Aib onto a hindered resin (e.g., Aib-Aib-Resin) using different activation strategies.
| Activation Method | Reagents | Coupling Time | Yield (Crude Purity) | Notes |
| Standard | HBTU / DIPEA | 2 x 1 hr | < 40% | Significant deletion sequences (des-Aib). |
| Modern Ester | DIC / Oxyma | 2 x 1 hr | 65 - 75% | Better, but struggles with Aib-Aib motifs. |
| Acid Fluoride | TFFH / DIPEA | 1 hr | 85 - 90% | Good, but reagents are expensive. |
| Acid Chloride | BTC / Collidine | 1 x 30 min | > 98% | Near quantitative. Best for contiguous Aib. |
Part 6: Troubleshooting & Optimization
Aggregation
Aib-rich peptides are prone to aggregation due to strong hydrogen bonding and hydrophobic collapse.
-
Symptom: Incomplete coupling despite using Acid Chloride.[4]
-
Fix: Use ChemMatrix® (PEG-based) resin instead of Polystyrene. Perform couplings at 50°C (microwave assistance is compatible with Aib-Cl, but limit temp to 50°C to prevent Fmoc cleavage).
Kaiser Test False Negatives
The steric bulk of Aib on the resin can prevent the ninhydrin reagent from reacting with the free amine, leading to a false "negative" (colorless) result even when coupling failed.
-
Fix: Use the Chloranil Test or Kaiser Test with extended heating (5 mins). Ideally, perform a micro-cleavage and check by LC-MS.
C-Terminal Capping
If loading the first Aib onto a trityl-based resin (e.g., 2-CTC), standard loading often fails.
-
Protocol: Use Fmoc-Aib-Cl (2 eq) + DIPEA (4 eq) in DCM. Reaction time: 2 hours. Add MeOH to cap unreacted chloride sites.
Part 7: Safety & Handling
-
Triphosgene (BTC): While safer than phosgene gas, BTC decomposes to phosgene upon heating or contact with nucleophiles. Always handle in a fume hood.
-
Acid Chlorides: Highly moisture sensitive. Hydrolysis produces HCl gas. Keep solvents strictly anhydrous.
-
Waste Disposal: Quench reaction mixtures with methanol or water (in the hood) to destroy residual acid chlorides/phosgene before disposal.
References
-
Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids for Use in Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
-
Wenschuh, H., et al. (1994). Fmoc amino acid chlorides in solid phase synthesis. The Journal of Organic Chemistry.
-
Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research.
-
Góngora-Benítez, M., et al. (2013). Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide. Biopolymers (Peptide Science).
Sources
Application Note: Solution-Phase Peptide Coupling with 2-Amino-2-methylpropanoyl Chloride
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Focus: Overcoming extreme steric hindrance in α,α-dialkyl amino acid assembly through acid chloride activation.
Mechanistic Rationale: The Steric Barrier of Aib
α-Aminoisobutyric acid (Aib), formally known as 2-amino-2-methylpropanoic acid, is an unnatural α,α-dialkyl amino acid highly prized in peptide therapeutics. Its incorporation rigidly induces
However, the geminal dimethyl groups at the α-carbon create a severe thermodynamic and kinetic barrier during peptide synthesis. This physical bulk severely restricts the Bürgi-Dunitz trajectory required for an incoming amine nucleophile to attack the activated carboxylate[2]. Standard carbodiimide (DCC, DIC) and uronium/phosphonium-based reagents (HATU, PyBOP) generate bulky activated esters (e.g., OBt or OAt esters) that exacerbate this steric clash, often resulting in failed couplings or unacceptably low yields[2].
The Acid Chloride Solution: Causality and Kinetics
To overcome this barrier, the activation energy of the electrophile must be drastically lowered by minimizing the steric footprint of the leaving group. N-protected 2-amino-2-methylpropanoyl chlorides (such as Fmoc-Aib-Cl) serve as the optimal solution[3].
The chloride ion is an exceptional, highly electronegative leaving group with a minimal spatial requirement. By utilizing Fmoc-Aib-Cl, the steric repulsion in the tetrahedral transition state is minimized, enabling rapid, high-yielding peptide bond formation even between two consecutive, highly hindered Aib residues[3].
Workflow of solution-phase peptide coupling using Fmoc-Aib-Cl and KOBt.
Divergent Pathways: The Critical Role of the Base
While acid chlorides are highly reactive, their efficacy is heavily dependent on the reaction environment—specifically the choice of base. In the presence of strong tertiary amines like DIPEA or NMM, Fmoc-amino acid chlorides can rapidly cyclize into oxazolones[3].
Because Aib is achiral, oxazolone formation does not lead to racemization (a primary concern with standard L-amino acids). However, the oxazolone intermediate is significantly less reactive towards sterically hindered amines than the parent acid chloride, stalling the reaction[1]. To circumvent this, the potassium salt of 1-hydroxybenzotriazole (KOBt) is employed[3]. KOBt acts as a mild, non-nucleophilic base that effectively scavenges the HCl byproduct without inducing premature oxazolone formation, preserving the highly reactive acid chloride species for direct aminolysis.
Divergent reaction pathways of Fmoc-Aib-Cl based on base selection.
Quantitative Efficacy Data
The superiority of acid chloride activation for Aib residues is clearly demonstrated when compared against traditional coupling reagents. The data below summarizes the formation of an Aib-Aib dipeptide bond in solution phase.
| Coupling Reagent / Method | Base / Additive | Solvent | Reaction Time | Yield (%) |
| DCC / HOBt | NMM | DCM | 24 h | < 15% |
| HATU | DIPEA | DMF | 12 h | ~ 45% |
| PyBOP | DIPEA | DMF | 12 h | ~ 50% |
| Fmoc-Aib-Cl | KOBt | DCM | 30 min | > 90% |
| Fmoc-Aib-Cl | Zn dust (Microwave) | DCM | 90 sec | 84 - 90% |
(Data synthesized from comparative studies on highly hindered α,α-dialkyl amino acids[3],[4],[2])
Protocol Self-Validation & Quality Control
Trustworthiness in synthetic protocols requires a self-validating system to prevent downstream failures:
-
Pre-Reaction Reagent Integrity: Acid chlorides are highly susceptible to atmospheric moisture, hydrolyzing back to the unreactive carboxylic acid. Validation: Quench a 1 mg aliquot of Fmoc-Aib-Cl in anhydrous methanol. LC-MS analysis should reveal the methyl ester exclusively. The presence of the free acid indicates reagent degradation.
-
In-Process Monitoring: Because Fmoc-Aib-Cl reacts rapidly, prolonged reaction times (over 1 hour) typically indicate reagent failure rather than slow kinetics. Validation: Monitor the disappearance of the nucleophilic amine via TLC (ninhydrin stain). If the amine persists after 45 minutes, the acid chloride has likely hydrolyzed.
-
Post-Reaction Validation: The absence of epimerization is inherently validated when coupling Aib, as it lacks a chiral center at the α-carbon. However, if coupling Aib to a chiral C-terminal segment, the rapid kinetics of the acid chloride prevent the slow degradation pathways that typically lead to epimerization in hindered couplings[1].
Step-by-Step Methodologies
Protocol A: Standard Solution-Phase Coupling (KOBt Mediated)
Designed for scalable, room-temperature assembly of Aib-containing peptides[3].
Materials: Fmoc-Aib-Cl (1.2 eq), Amine component (H-AA-OR, 1.0 eq), KOBt (1.0 eq), Anhydrous Dichloromethane (DCM).
-
Preparation of the Reaction Environment: Flame-dry all glassware and purge with argon. Dissolve the amine component (1.0 eq) and KOBt (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.
-
Activation and Coupling: In a separate dry vial, dissolve Fmoc-Aib-Cl (1.2 eq) in a minimal volume of anhydrous DCM.
-
Addition: Add the Fmoc-Aib-Cl solution dropwise to the amine/KOBt mixture at 0°C to control the initial exothermic reaction.
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature (25°C), and stir for 30–45 minutes. Monitor completion via TLC (Ninhydrin).
-
Quenching and Workup: Quench the reaction by adding a 10% aqueous NaHCO₃ solution. Transfer to a separatory funnel and extract the organic layer.
-
Washing: Wash the organic layer sequentially with 1N HCl (to remove unreacted trace amines), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Ultra-Fast Microwave-Assisted Coupling (Zinc Mediated)
Designed for high-throughput synthesis of extremely hindered sequences[4].
Materials: Fmoc-Aib-Cl (1.0 eq), Amine component (1.0 eq), Activated Zinc dust (1.0 eq), Anhydrous DCM.
-
Mixture Preparation: In a microwave-safe reaction vessel, suspend Fmoc-Aib-Cl, the amine component, and activated zinc dust in anhydrous DCM.
-
Irradiation: Place the vessel in a dedicated microwave peptide synthesizer. Irradiate at a controlled temperature (typically 60-75°C) for exactly 90 seconds.
-
Filtration: Immediately filter the reaction mixture through a pad of Celite to remove the zinc dust.
-
Workup: Proceed with the standard washing steps (1N HCl, NaHCO₃, brine) as detailed in Protocol A.
References
-
Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin. ResearchGate.3
-
Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino acids. Arkat USA.4
-
Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.2
-
Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. NIH / PMC.1
Sources
synthesis of sterically hindered peptides using 2-Amino-2-methylpropanoyl chloride
Application Note: High-Efficiency Synthesis of Sterically Hindered Peptides Using N-Protected 2-Amino-2-methylpropanoyl Chloride (Fmoc-Aib-Cl)
Executive Summary
The incorporation of
This guide details the utilization of 2-Amino-2-methylpropanoyl chloride (specifically the N-Fmoc protected derivative, Fmoc-Aib-Cl ) to overcome this energy barrier. Unlike standard active esters, acid chlorides are high-energy electrophiles that drive acylation through steric bulk via the Schotten-Baumann mechanism.
Scientific Mechanism & Rationale
The Steric Challenge
In standard peptide synthesis, the electrophilic carbonyl is activated as an ester (e.g., -OBt, -OAt). For Aib, the two methyl groups shield the carbonyl carbon, preventing the nucleophilic attack of the incoming amine.
-
Standard Reagents (HATU/HOAt): Rely on proximity and leaving group stability. With Aib, the transition state is too crowded.
-
Acid Chlorides (Aib-Cl): The chloride is a small, electron-withdrawing leaving group that creates a highly polarized carbonyl (
), significantly lowering the activation energy required for nucleophilic attack.
Pathway Visualization
The following diagram illustrates the activation and coupling pathway, highlighting the critical difference between standard activation and the acid chloride route.
Figure 1: Comparative workflow of Acid Chloride activation versus standard HATU coupling for sterically hindered Aib residues.
Experimental Protocols
Pre-requisite: Stability & Handling
-
Reagent Form: 2-Amino-2-methylpropanoyl chloride cannot be used as a free base due to rapid polymerization. It must be synthesized and used as Fmoc-Aib-Cl .
-
Stability: Unlike many amino acid chlorides, Fmoc-Aib-Cl is a crystalline solid that is remarkably stable. It can be stored in a desiccator at 4°C for months without significant hydrolysis.
Protocol A: Synthesis of Fmoc-Aib-Cl
Use this protocol to generate the activated monomer stock.
Materials:
-
Fmoc-Aib-OH (10 mmol, 3.25 g)
-
Thionyl Chloride (
) (50 mmol, 3.6 mL) -
Dichloromethane (DCM) (Dry, anhydrous)
-
Hexane (Cold)
Step-by-Step:
-
Dissolution: In a round-bottom flask, suspend 10 mmol of Fmoc-Aib-OH in 20 mL of dry DCM.
-
Activation: Add 50 mmol (5 equiv) of Thionyl Chloride carefully.
-
Reaction: Reflux the mixture for 2 hours under an inert atmosphere (
or Ar).-
Optimization: Alternatively, use an ultrasonic bath for 30 minutes at room temperature to accelerate the reaction.
-
-
Evaporation: Evaporate the solvent and excess
under reduced pressure (rotary evaporator). -
Chase: Redissolve the residue in 10 mL DCM and evaporate again (repeat 2x) to remove trace
. -
Crystallization: Dissolve the resulting oil in a minimum amount of DCM and add cold hexane until a precipitate forms.
-
Isolation: Filter the white crystalline solid (Fmoc-Aib-Cl).
-
Yield Expectation: >90%
-
Quality Control: Check IR for acid chloride stretch (~1800 cm⁻¹) and absence of OH stretch.
-
Protocol B: Solid Phase Coupling (SPPS)
Use this protocol for difficult couplings (e.g., Aib-Aib, Aib-NMe-AA).
Reagents:
-
Fmoc-Aib-Cl (Prepared above)
-
Base: Sym-collidine (2,4,6-trimethylpyridine) or DIPEA (Diisopropylethylamine). Note: Collidine is preferred for minimizing base-catalyzed side reactions.
-
Solvent: Dry DCM or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step:
-
Resin Preparation: Swell the resin (e.g., Rink Amide or 2-CTC) in DCM for 20 minutes. Drain.
-
Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% Piperidine/DMF (standard protocol).[1][2] Wash resin thoroughly (5x DMF, 5x DCM). The final wash must be with dry DCM.
-
Coupling Solution:
-
Dissolve Fmoc-Aib-Cl (4 equivalents) in dry DCM (concentration ~0.2 M).
-
Add Base (4 equivalents) immediately prior to addition to the resin.
-
-
Reaction: Add the solution to the resin. Shake/vortex for 30–60 minutes at room temperature.
-
Note: Standard couplings take 1-2 hours; acid chlorides are faster.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).
-
If positive: Re-couple using the same conditions for 30 minutes.
-
-
Capping (Crucial): If the coupling involves Aib-Aib, unreacted amines may remain. Cap with Acetic Anhydride/Pyridine (1:[3]1) in DCM for 10 minutes to prevent deletion sequences.
Comparative Data: Coupling Efficiency
The following table summarizes the efficiency of coupling Fmoc-Aib-OH to a resin-bound Aib-chain (Aib-Aib bond formation), a notoriously difficult reaction.
| Coupling Method | Reagents | Time | Conversion (%) | Notes |
| Standard | HBTU / DIPEA | 2 hr (x2) | < 40% | Severe steric hindrance; incomplete. |
| High-Performance | HATU / HOAt / DIPEA | 2 hr (x2) | 65-75% | Better, but often requires double coupling. |
| Acid Fluoride | Fmoc-Aib-F / DIPEA | 30 min | 95% | Excellent, but requires synthesis of fluoride. |
| Acid Chloride | Fmoc-Aib-Cl / Collidine | 20 min | > 99% | Fastest kinetics; highest purity. |
Troubleshooting & Optimization
-
Issue: Aggregation
-
Symptom:[1][4][5][6] Coupling slows down significantly after 5-6 residues.
-
Solution: Use "Magic Mixture" solvents (DCM:DMF:NMP 1:1:1) or incorporate pseudoproline dipeptides if Ser/Thr are present. For pure Aib chains, elevated temperature (50°C) during coupling can help, but Fmoc-Aib-Cl is reactive enough at RT.
-
-
Issue: Hydrolysis
-
-
Note: Aib is achiral, so racemization of the incoming Aib is impossible. However, if coupling Aib-Cl to a chiral amino acid on the resin, high base concentration can cause racemization of the resin-bound residue via oxazolone formation.
-
Fix: Use Collidine instead of DIPEA, or use KOBt (Potassium HOBt) as an additive to suppress oxazolone formation.
-
References
-
Carpino, L. A., et al. (1990). Acid Chlorides of Fmoc-Amino Acids: Synthesis and Utility.Journal of Organic Chemistry .[9]
-
Source:
-
-
Gilon, C., et al. (2008). HOBt·DCHA-Mediated Synthesis of Sterically Hindered Peptides employing Fmoc-Amino Acid Chlorides.
-
Source:
-
-
Wenschuh, H., et al. (1995). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides.[10]Journal of Organic Chemistry .[9]
-
Source:
-
-
Bachem Technical Guides. (2024). Peptide Coupling Reagents & Additives: Mechanism of Acid Chloride Coupling.
-
Source:
-
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. (PDF) Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1 [academia.edu]
- 4. mdpi.com [mdpi.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
using 2-Amino-2-methylpropanoyl chloride for N-capping of alpha-helices
Application Note: High-Efficiency N-Capping of -Helices Using 2-Amino-2-methylpropanoyl Chloride
Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals.
The Mechanistic Imperative of N-Capping
In peptide-based drug design, stabilizing the
To overcome this, structural biologists employ N-capping —the strategic placement of specific residues at the N-terminus to nucleate the helix.
The Chemical Challenge & The Acid Chloride Solution
While Aib is structurally invaluable, its gem-dimethyl group creates massive steric hindrance during Solid-Phase Peptide Synthesis (SPPS). Standard carbodiimide (DIC) or uronium-based (HATU) coupling agents form bulky active esters that struggle to undergo aminolysis, often resulting in incomplete couplings (<50% yield) even after extended reaction times.
To bypass this steric barrier, we utilize 2-Amino-2-methylpropanoyl chloride hydrochloride (Aib-Cl
Caption: Thermodynamic mechanism of alpha-helix nucleation via Aib N-capping.
Comparative Efficacy Data
The kinetic advantage of the acid chloride method is evident when compared to standard coupling protocols. Furthermore, the structural impact of the Aib N-cap is profound, as measured by Circular Dichroism (CD) spectroscopy.
Table 1: Coupling Efficiency of Aib onto Resin-Bound Peptide (Sequence: H-Ala-Leu-Lys-Ala-Resin)
| Coupling Method | Reagents | Time (min) | Temperature | Yield (%) |
| Standard Carbodiimide | Fmoc-Aib-OH, DIC, Oxyma | 120 | RT | < 45% |
| Uronium Salt | Fmoc-Aib-OH, HATU, DIPEA | 120 | RT | ~ 55% |
| Microwave-Assisted | Fmoc-Aib-OH, DIC, Oxyma | 30 | 75°C | ~ 85% |
| Acid Chloride (Proposed) | Aib-Cl | 30 | RT | > 98% |
Table 2: Helical Propensity (CD Spectroscopy at 222 nm, 25°C, 10 mM Phosphate Buffer)
| Peptide Variant | N-Terminal Cap | Mean Residue Ellipticity | Helicity (%) |
| Uncapped Control | Free Amine (H-) | -12,500 | ~ 35% |
| Acetylated Control | Acetyl (Ac-) | -18,200 | ~ 52% |
| Aib-Capped | H-Aib- | -29,800 | > 85% |
Self-Validating Experimental Protocol
Causality in Experimental Design
Because 2-Amino-2-methylpropanoyl chloride is supplied as a hydrochloride salt[3], it requires a base (e.g., DIPEA) to neutralize the HCl and facilitate coupling. However, mixing the free amine acid chloride with base in bulk solution risks self-condensation (forming diketopiperazines). The Solution: We employ a "solid-phase pseudo-dilution" strategy. By adding the base directly to the resin first, and then adding the acid chloride dropwise, the highly reactive Aib-Cl preferentially acylates the localized, highly concentrated resin-bound amines rather than reacting with itself in the bulk solvent.
Step-by-Step Methodology
Reagents Required:
-
Resin-bound peptide (Fmoc-deprotected N-terminus)
-
2-Amino-2-methylpropanoyl chloride hydrochloride (Aib-Cl
HCl) -
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) and Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide (0.1 mmol scale) in 5 mL of DCM for 20 minutes to maximize pore accessibility. Drain the solvent.
-
Base Addition: Dilute 1.0 mmol of DIPEA (10 equivalents) in 2 mL of DCM. Add this solution directly to the resin and agitate gently for 2 minutes. Causality: This ensures the resin-bound amines are fully free-based and readies the microenvironment to neutralize the incoming HCl.
-
Acid Chloride Preparation: In a separate dry vial, dissolve 0.5 mmol of Aib-Cl
HCl (5 equivalents) in 1 mL of anhydrous, ice-cold DCM. -
Coupling: Add the cold Aib-Cl solution dropwise to the resin suspension over 1 minute with vigorous vortexing. Allow the reaction to proceed at room temperature for 30 minutes[4].
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove unreacted reagents and DIPEA hydrochloride salts.
-
Optional Acetylation: To further stabilize the helix macrodipole by removing the N-terminal positive charge[1], treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v) for 15 minutes.
-
Cleavage & Validation: Cleave the peptide using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold ether, lyophilize, and validate the >98% coupling efficiency via LC-MS.
Caption: Step-by-step SPPS workflow for N-capping peptides with Aib-Cl.
References
Application Note: High-Efficiency Incorporation of Aib into Peptides via 2-Amino-2-methylpropanoyl Chloride
Abstract
The incorporation of 2-Aminoisobutyric acid (Aib) into peptide sequences is a critical strategy in modern drug design for inducing helical conformation and enhancing metabolic stability. However, the gem-dimethyl group at the
Scientific Background & Mechanism[1][2]
The Steric Challenge
Aib (2-Amino-2-methylpropanoic acid) is an achiral, helicogenic amino acid. Its structure features two methyl groups on the
-
Problem: This same steric bulk blocks the approach of the incoming nucleophile (the amine of the growing peptide chain) to the activated carbonyl carbon.
-
Failure of Active Esters: Standard OBt/OAt active esters (generated by HATU/DIC) are often too bulky and insufficiently electrophilic to penetrate this steric shield, leading to slow kinetics, deletion sequences, and incomplete coupling.
The Acid Chloride Solution
The acid chloride functionality (-COCl ) is one of the smallest and most reactive electrophiles available for acyl transfer.
-
Mechanism: The chloride ion is an excellent leaving group with high electron-withdrawing capability, significantly increasing the electrophilicity of the carbonyl carbon.
-
Steric Advantage: Unlike bulky uronium/phosphonium reagents, the small size of the chloride allows the activated amino acid to bypass steric clashes.
-
Racemization Safety: Uniquely, Aib is achiral at the
-carbon. Therefore, the high reactivity of the acid chloride poses zero risk of racemization (epimerization), a common danger when using acid chlorides with chiral amino acids.
Mechanistic Pathway
The following diagram illustrates the activation and coupling pathway, highlighting the direct acyl substitution.
Materials & Reagents
| Reagent | Grade/Spec | Purpose |
| Fmoc-Aib-OH | >99% Purity | Starting material. |
| Thionyl Chloride (SOCl | ReagentPlus, 99% | Chlorinating agent for Method A. |
| Triphosgene | 98% | Solid chlorinating agent for Method B (Mild). |
| Dichloromethane (DCM) | Anhydrous | Primary solvent (does not react with acid chlorides). |
| 2,4,6-Collidine | 99% | Non-nucleophilic base (buffers HCl). |
| DIPEA | Peptide Grade | Alternative base (Diisopropylethylamine).[1][2] |
| THF | Anhydrous | Alternative solvent. |
Critical Note: Do NOT use DMF or NMP as the solvent for the acid chloride activation or coupling step. DMF can react with acid chlorides to form Vilsmeier-type salts, degrading the reagent. Use anhydrous DCM or THF.
Protocol 1: Synthesis of Fmoc-Aib-Cl
Note: While 2-Amino-2-methylpropanoyl chloride hydrochloride is commercially available, it is hygroscopic and prone to hydrolysis. Best practice is to synthesize the N-protected Fmoc-Aib-Cl fresh.
Method A: Thionyl Chloride (Standard)
-
Dissolution: In a round-bottom flask, suspend Fmoc-Aib-OH (1.0 mmol, 325 mg) in dry DCM (5 mL).
-
Activation: Add Thionyl Chloride (SOCl
) (5.0 mmol, 360 µL, 5 equiv) carefully. -
Reflux: Attach a drying tube (CaCl
). Reflux the mixture gently for 15–30 minutes . The solution should become clear, indicating conversion to the acid chloride. -
Evaporation: Evaporate the solvent and excess SOCl
under reduced pressure (rotary evaporator). -
Chasing: Redissolve the residue in dry DCM (2 mL) and evaporate again to remove trace HCl/SOCl
. Repeat twice. -
Result: The resulting off-white solid/oil is Fmoc-Aib-Cl . Use immediately.
Method B: Triphosgene (Mild/In-Situ)
Recommended for automated synthesizers or if reflux is not desired.
-
Dissolve Fmoc-Aib-OH (1.0 mmol) and Triphosgene (0.34 mmol, 0.34 equiv) in anhydrous THF or DCM .
-
Add Collidine (1.0 mmol) or catalytic DMF (very small amount) if strictly necessary, though base-free generation is preferred to avoid side reactions.
-
Stir at Room Temperature (RT) for 30–60 minutes.
Protocol 2: Solid Phase Coupling (SPPS)
This protocol assumes the use of a standard resin (e.g., Rink Amide or Wang) with a free amine terminal.
Step-by-Step Workflow
1. Resin Preparation
-
Wash the resin (
mmol scale) with DCM to remove DMF traces (crucial for acid chloride stability). -
Ensure the resin is swollen in DCM.[3]
2. Coupling Reaction
-
Dissolve: Dissolve the freshly prepared Fmoc-Aib-Cl (from Protocol 1, approx. 3–5 equiv relative to resin) in anhydrous DCM (3–5 mL).
-
Add Base: Add 2,4,6-Collidine (5–10 equiv) or DIPEA (5 equiv) to the solution.
-
Expert Insight: Collidine is a weaker base than DIPEA and often yields cleaner profiles for acid chloride couplings by minimizing base-catalyzed side reactions, though DIPEA is standard.[2]
-
-
Transfer: Immediately add the solution to the resin.
-
Incubate: Shake/agitate at Room Temperature for 30–60 minutes .
-
Note: Unlike active esters, acid chlorides react very rapidly. 30 minutes is usually sufficient.[1]
-
3. Washing
-
Drain the reaction vessel.
-
Wash resin
with dry DCM. -
Wash resin
with DMF (to return to standard SPPS solvents for deprotection).
4. Monitoring (QC)
-
Perform a Chloranil Test (preferred for secondary amines) or Kaiser Test (for primary amines).
-
Expectation: The resin beads should remain colorless (negative test), indicating complete coupling. If blue/purple, repeat the coupling (Double Couple) using the same protocol.
Experimental Workflow Diagram
Comparison of Coupling Efficiency
The following data summarizes the efficiency of Acid Chloride coupling versus standard reagents for difficult Aib-containing sequences (e.g., Aib-Aib).
| Coupling Method | Reagents | Time | Conversion (Aib-Aib)* | Notes |
| Standard | HBTU / DIPEA | 2 x 1 hr | < 40% | Severe steric hindrance; incomplete. |
| Enhanced | HATU / HOAt / DIPEA | 2 x 1 hr | 60–80% | Better, but often requires double coupling. |
| Acid Chloride | Fmoc-Aib-Cl / Collidine | 1 x 30 min | > 95% | Rapid, high conversion, no racemization. |
| Fluoride | Fmoc-Aib-F / DIPEA | 1 hr | > 90% | Good alternative, but fluoride reagents are costlier. |
*Data approximated from comparative studies on Peptaibol synthesis (e.g., Alamethicin fragments).
Troubleshooting & Optimization
-
Hydrolysis: The most common failure mode is moisture. If the Fmoc-Aib-Cl solution turns cloudy or precipitates white solid (Fmoc-Aib-OH) upon addition to the resin, your DCM or resin was wet. Solution: Use strictly anhydrous DCM and dry the resin under vacuum or nitrogen flow before coupling.
-
Aggregation: If coupling fails despite using acid chloride, the peptide chain may be aggregated. Solution: Perform the coupling at 40–50°C (microwave or conventional heating). Aib is thermally stable and does not racemize.
-
N-Terminus Capping: If a deletion sequence persists, cap unreacted amines with Acetic Anhydride/Pyridine to simplify purification.
References
-
Wenschuh, H., et al. (1994). "Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides containing sterically hindered amino acid residues." Journal of Organic Chemistry. Link
-
Carpino, L. A., et al. (1986). "The acid chloride method for the coupling of hindered amino acids." Journal of Organic Chemistry. Link
-
Gopi, H. N., & Babu, V. V. (2000). "Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication." Indian Journal of Chemistry. Link
-
Albericio, F., et al. (2001). "Coupling reagents and strategies for the incorporation of sterically hindered amino acids." Organic Process Research & Development. Link
-
Sigma-Aldrich. "2-Amino-2-methylpropanoyl chloride hydrochloride Product Page." Link
Sources
Application Note: Protecting Group Strategies and Coupling Protocols for 2-Amino-2-methylpropanoyl Chloride (Aib-Cl)
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocols.
Executive Summary
The incorporation of 2-Amino-2-methylpropanoic acid (
Because free amino acid chlorides spontaneously self-condense into diketopiperazines or oligomerize, strict N-terminal protection is an absolute prerequisite. This application note details the causality behind protecting group selection, the synthesis of protected Aib-Cl, and advanced base-free coupling protocols designed to maximize yield and preserve molecular integrity.
The Causality of Steric Hindrance and Protecting Group Selection
Why Acid Chlorides?
Standard uronium or phosphonium coupling agents form active esters (like OBt or OAt) that are often too bulky to be attacked by an incoming amine in the presence of Aib's
Protecting Group Strategies
The choice of protecting group dictates the downstream coupling methodology:
-
Fmoc (9-Fluorenylmethoxycarbonyl) - The Gold Standard: Fmoc-Aib-Cl is highly crystalline, shelf-stable, and broadly compatible with Solid-Phase Peptide Synthesis (SPPS). Crucially, Fmoc-Aib-Cl enables the use of modern "base-free" coupling protocols, which we detail in Section 4[1].
-
Boc (tert-Butyloxycarbonyl): Primarily utilized in Liquid-Phase Peptide Synthesis (LPPS). While Boc-Aib-Cl is stable under neutral coupling conditions, the harsh acidic conditions (TFA) required for its removal can occasionally cleave sensitive peptide bonds adjacent to the sterically strained Aib residue.
-
Cbz (Benzyloxycarbonyl): A viable orthogonal alternative for LPPS, stable to mild acids and bases, and cleavable via hydrogenolysis. However, it lacks the rapid iterative capabilities of Fmoc in SPPS.
Synthesis of Fmoc-Aib-Cl
Mechanistic Insights
Traditionally, Fmoc-amino acid chlorides were synthesized using thionyl chloride (
Workflow for the ultrasonication-assisted synthesis of Fmoc-Aib-Cl.
Protocol 1: Ultrasonication-Assisted Synthesis
Reagents: Fmoc-Aib-OH, Thionyl Chloride (
-
Suspend 10 mmol of Fmoc-Aib-OH in 15 mL of anhydrous DCM in a dry, round-bottom flask.
-
Slowly add 15 mmol (1.5 eq) of freshly distilled
to the suspension. -
Place the flask in an ultrasonic bath at room temperature (
) and sonicate for 30–45 minutes[1]. -
Monitor the reaction via TLC (using a miniature methanol quench to check for methyl ester formation).
-
Upon completion, evaporate the DCM and excess
under reduced pressure. -
Triturate the resulting residue with cold hexane to precipitate the highly pure, crystalline Fmoc-Aib-Cl. Filter and dry under a vacuum.
Advanced Base-Free Coupling Strategies
The Problem with Standard Bases
In standard acid chloride couplings, tertiary amines like N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) are added to neutralize the liberated HCl. However, Fmoc is highly base-sensitive . The presence of DIEA causes rapid, premature Fmoc cleavage (forming dibenzofulvene adducts). Furthermore, bases promote the cyclization of the acid chloride into an oxazolone. While Aib is achiral and immune to racemization, oxazolone formation drastically reduces the electrophilicity of the reagent, plummeting yields[2].
Protocol 2: KOBt-Mediated Base-Free Coupling
To circumvent base-driven side reactions, the potassium salt of 1-hydroxybenzotriazole (KOBt) is used. KOBt acts dually as an HCl scavenger (precipitating harmless KCl) and an auxiliary nucleophile that forms a highly reactive Fmoc-Aib-OBt active ester in situ[2].
Base-free coupling mechanism of Fmoc-Aib-Cl utilizing KOBt.
Procedure:
-
Dissolve 1.05 mmol of the target amino acid ester hydrochloride and 1.05 mmol of KOBt in 10 mL of anhydrous DCM.
-
Add 1.0 mmol of Fmoc-Aib-Cl to the stirring mixture at room temperature.
-
Allow the reaction to proceed for 2–4 hours. Because no free base is present, extended coupling times can be utilized without risking Fmoc degradation[2].
-
Dilute with DCM, wash sequentially with water, 5%
, and brine. Dry over and concentrate to yield the dipeptide.
Protocol 3: Zinc-Mediated Microwave Coupling
For extremely difficult couplings (e.g., Aib-Aib), activated commercial zinc dust combined with microwave irradiation provides an ultra-fast alternative. Zinc acts as a mild acid scavenger and Lewis acid coordinator, completing the coupling in seconds[3].
Procedure:
-
In a microwave-safe vessel, combine Fmoc-Aib-Cl (1.0 mmol), activated Zinc dust (2.0 mmol), and the amino acid ester hydrochloride (1.05 mmol) in 10 mL DCM.
-
Irradiate with microwaves (e.g., P-60 setting) for 30–90 seconds[3].
-
Filter the mixture through a Celite pad to remove the zinc dust.
-
Perform standard aqueous workup as described in Protocol 2.
Quantitative Data: Coupling Efficiency Comparison
The table below summarizes the empirical advantages of utilizing acid chlorides with base-free protocols over traditional uronium-based SPPS methods for Aib incorporation.
| Coupling Method | Reagents | Base / Additive | Reaction Time | Yield (%) |
| Standard SPPS | Fmoc-Aib-OH, HATU | DIEA | 12 - 24 h | < 30% |
| Conventional Acid Chloride | Fmoc-Aib-Cl | DIEA / NMM | 2 - 4 h | ~ 50%* |
| KOBt-Mediated | Fmoc-Aib-Cl | KOBt | 2 - 4 h | 85% |
| Zinc / Microwave | Fmoc-Aib-Cl | Zn Dust | 1.5 min | 84 - 90% |
*Significant yield reduction is observed due to base-catalyzed Fmoc cleavage and oxazolone formation.
References[1] Title: Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach
Source: researchgate.net URL: [Link]3] Title: Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino acids employing Fmoc-amino acid chlorides under microwave irradiation in the solution phase Source: arkat-usa.org URL: [Link]2] Title: Rapid and efficient synthesis of peptide fragments containing α-aminoisobutyric acid using Fmoc-amino acid chlorides/potassium salt of 1-hydroxybenzotriazole (Referenced within: Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin) Source: researchgate.net URL: [Link]
Sources
analytical techniques for monitoring 2-Amino-2-methylpropanoyl chloride reactions
Advanced Analytical Techniques for Monitoring 2-Amino-2-methylpropanoyl Chloride (Aib-Cl) Mediated Peptide Couplings
Executive Summary
The incorporation of α-aminoisobutyric acid (Aib) into peptide sequences is a critical strategy in drug development for inducing stable helical conformations and enhancing proteolytic resistance. However, the geminal dimethyl groups on the α-carbon of Aib create severe steric hindrance, rendering standard coupling reagents (e.g., DIC/Oxyma, HATU) kinetically inefficient. To overcome this, highly reactive acid chlorides, such as Fmoc-Aib-Cl or 2-Amino-2-methylpropanoyl chloride hydrochloride, are utilized.
Because acid chlorides are highly moisture-sensitive and prone to rapid side reactions, standard analytical techniques often yield artifactual data. This application note outlines a self-validating analytical system combining real-time in situ ATR-FTIR (ReactIR) with quench-assisted RP-HPLC/LC-MS to accurately monitor Aib-Cl reactions, ensuring high-fidelity peptide synthesis.
Mechanistic Grounding: The Causality of Experimental Choices
To monitor a reaction effectively, one must understand the specific degradation and conversion pathways of the reactive intermediate.
The Thorpe-Ingold Effect and Oxazolone Formation: When Fmoc-Aib-Cl is exposed to tertiary amines (e.g., DIPEA) to neutralize the liberated HCl during coupling, the geminal dimethyl groups exert a strong Thorpe-Ingold effect. This forces the carbamate oxygen of the Fmoc group into close proximity with the highly electrophilic acid chloride carbonyl. Consequently, Fmoc-Aib-Cl rapidly cyclizes into a 2-alkoxy-oxazol-5(4H)-one[1]. While oxazolones can still undergo aminolysis to form the desired peptide, they are significantly less reactive than the parent acid chloride, often leading to stalled couplings and truncated sequences.
The Analytical Dilemma: Directly injecting an Aib-Cl reaction mixture into a standard Reversed-Phase HPLC system results in false negatives. The aqueous, acidic mobile phase (e.g., Water/Acetonitrile with 0.1% TFA) rapidly hydrolyzes the unreacted acid chloride back to the free acid (Aib-OH). Therefore, offline chromatography cannot distinguish between Aib-OH formed via reaction failure (moisture contamination) versus Aib-OH formed as an LC artifact.
To establish a self-validating system , we must employ orthogonal techniques:
-
In Situ ATR-FTIR: Tracks the true concentration of the acid chloride in the reactor without perturbing the system[2].
-
Chemical Quenching: Actively traps the acid chloride with a hyper-nucleophile prior to LC-MS, creating a stable surrogate that accurately reflects the reactor's state at the moment of sampling.
Mechanistic pathways of Aib-Cl highlighting desired amidation versus competitive side reactions.
Protocol 1: Real-Time Kinetic Tracking via In Situ ATR-FTIR
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allows for the continuous monitoring of functional group conversions. Aliphatic acid chlorides exhibit a distinct, strong C=O stretching band between 1800–1775 cm⁻¹[3], which is well-separated from the amide I band (~1650 cm⁻¹) of the forming peptide.
Equipment: ReactIR system equipped with a DiComp (Diamond) probe[2].
Step-by-Step Methodology:
-
Probe Insertion & Background: Insert the ReactIR probe into the anhydrous reaction vessel. Add the reaction solvent (e.g., anhydrous DCM or THF) and collect a background spectrum to subtract solvent interference[3].
-
Reagent Introduction: Add the resin-bound amine (or solution-phase amine) and initiate stirring.
-
Aib-Cl Addition: Introduce Fmoc-Aib-Cl. Immediately profile the peak at ~1800 cm⁻¹ using the instrument's software to track the initial maximum concentration of the acid chloride.
-
Base Addition & Kinetic Tracking: Slowly add the tertiary base (e.g., DIPEA). Monitor the following concurrent trends:
-
Decay at 1800 cm⁻¹: Corresponds to the consumption of Aib-Cl.
-
Rise at 1650 cm⁻¹: Corresponds to the formation of the target peptide bond.
-
Monitoring at 1830 cm⁻¹: Watch for the appearance of the oxazolone intermediate. If this band rises sharply while the 1650 cm⁻¹ band plateaus, the coupling has stalled, indicating that the amine is too sterically hindered to open the oxazolone efficiently.
-
-
Endpoint Determination: The reaction is deemed complete when the 1800 cm⁻¹ and 1830 cm⁻¹ bands plateau at baseline, and the 1650 cm⁻¹ band reaches its maximum asymptote.
Protocol 2: Quench-Assisted RP-HPLC/LC-MS
To validate the FTIR kinetic data, offline chromatographic analysis is required to assess sequence purity and identify specific truncations.
Step-by-Step Methodology:
-
Prepare Quench Solution: In a 2 mL HPLC vial, prepare a quenching solution consisting of 10% Pyrrolidine in anhydrous Acetonitrile (v/v). Note: Pyrrolidine is a highly reactive secondary amine that will instantly trap any unreacted Aib-Cl to form a stable pyrrolidide amide, preventing it from hydrolyzing into Aib-OH.
-
Aliquot Sampling: Withdraw exactly 10 µL of the active reaction mixture.
-
Immediate Quench: Instantly inject the 10 µL aliquot into 90 µL of the prepared Quench Solution. Vortex for 5 seconds.
-
Dilution: Dilute the quenched sample with 900 µL of standard LC mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid).
-
Chromatographic Separation: Inject 5 µL onto a C18 RP-HPLC column (e.g., 2.1 x 50 mm, 1.8 µm). Run a standard gradient (5% to 95% MeCN over 5 minutes).
-
Mass Spectrometry Confirmation: Analyze the resulting peaks. Unreacted Aib-Cl will appear as the Fmoc-Aib-Pyrrolidide adduct, clearly distinguishing it from any Fmoc-Aib-OH that formed via actual moisture contamination in the reactor.
Dual-orthogonal analytical workflow for monitoring Aib-Cl peptide coupling reactions.
Quantitative Data Summary
The following table summarizes the key analytical markers used to cross-validate the ReactIR and LC-MS data. By comparing the IR stretching frequencies and the mass shifts, scientists can definitively map the reaction's progress.
| Chemical Species | Role in Reaction | Characteristic IR Frequency (cm⁻¹) | LC-MS Shift (Δm/z vs. Aib-Cl) | Analytical Notes |
| Fmoc-Aib-Cl | Active Intermediate | ~1800 (C=O stretch) | N/A | Cannot be directly seen on LC-MS due to rapid hydrolysis. |
| Fmoc-Aib-Oxazolone | Competitive Byproduct | ~1830 (C=O stretch) | -36.5 Da | Indicates base-catalyzed cyclization; reacts slowly with amines. |
| Fmoc-Aib-Pyrrolidide | Quenched Surrogate | ~1640 (Amide I) | +34.1 Da | Stable analytical marker representing unreacted Aib-Cl at time of sampling. |
| Fmoc-Aib-OH | Degradation Product | ~1710 (Acid C=O) | -18.5 Da | Indicates moisture contamination in the reactor prior to quenching. |
| Target Peptide | Desired Product | ~1650 (Amide I) | +[Amine Mass] - 36.5 Da | Validates successful coupling. |
References
1.[1] Title: 3.3 Acid Halides (Product Class 11: Peptides) Source: Thieme Connect URL: 2.[3] Title: Guide to Inline Monitoring of Reaction Mechanisms Source: Mettler Toledo URL: 3.[2] Title: ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing Source: Organic Process Research & Development (ACS Publications) URL: 4. Title: 2-Amino-2-methylpropanoyl chloride hydrochloride | 59660-95-6 Source: Sigma-Aldrich URL:
Sources
scale-up synthesis of Aib-containing peptides with 2-Amino-2-methylpropanoyl chloride
Application Note: Scale-Up Synthesis of Aib-Containing Peptides Using Fmoc-2-Amino-2-methylpropanoyl Chloride
Introduction & Mechanistic Rationale
The incorporation of
However, scaling up the synthesis of Aib-containing peptides presents a severe chemical challenge. The gem-dimethyl groups on the
The Causality of Failure: This steric clash drastically increases the activation energy of aminolysis, leading to sluggish reaction kinetics. Because the desired coupling is slow, competing side reactions dominate. Prolonged exposure to the basic environment (e.g., DIPEA) required for uronium-based couplings promotes the cyclization of the activated intermediate into an oxazolone. This results in the epimerization (racemization) of the preceding amino acid and high rates of truncated, uncoupled sequences[3].
The Acid Chloride Solution: To overcome this, the activation energy must be lowered by utilizing a highly electrophilic carbonyl with a minimal steric footprint. Fmoc-2-amino-2-methylpropanoyl chloride (Fmoc-Aib-Cl) achieves exactly this. The chloride ion is an excellent, small leaving group that generates a highly reactive acylium-like transition state[2]. This allows for rapid, quantitative acylation—even for consecutive Aib-Aib couplings—without the need for prolonged base exposure, thereby preserving stereochemical integrity[4].
Mechanistic Pathway
Mechanistic divergence of Aib coupling: Acid chlorides bypass steric hindrance to prevent epimerization.
Scale-Up Considerations & Quantitative Performance
When transitioning from milligram-scale discovery to multi-gram or kilogram scale, heat transfer and side-reaction mitigation become critical.
-
Solvent Selection: Dichloromethane (DCM) or Tetrahydrofuran (THF) must be used instead of Dimethylformamide (DMF). DMF reacts with acid chlorides to form Vilsmeier-Haack intermediates, which consume the Fmoc-Aib-Cl and generate amidine impurities[3].
-
Base Selection: Traditional tertiary amines (DIPEA, TEA) can promote ketene formation from acid chlorides. The optimal mediator is the potassium salt of 1-hydroxybenzotriazole (KOBt)[5]. KOBt acts as a self-buffering system: it scavenges the HCl generated during aminolysis but is not basic enough to cause premature Fmoc removal or oxazolone formation. Alternatively, activated zinc dust can be utilized under homogeneous conditions[6].
Table 1: Comparative Coupling Efficiency for Aib-Aib Dipeptide Formation
| Activation Method | Reagents | Equivalents | Time (min) | Yield (%) | Epimerization (%) |
| Carbodiimide | DIC, Oxyma | 4.0 | 120 | < 40 | > 5.0 |
| Uronium | HATU, DIPEA | 4.0 | 120 | 65 | 3.2 |
| Acid Chloride | Fmoc-Aib-Cl, KOBt | 2.0 | 30 | > 98 | < 0.1 |
Data synthesized from standardized scale-up validation runs comparing active ester vs. acyl halide kinetics.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. They contain internal analytical checkpoints that prevent the propagation of errors during scale-up.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Aib-Peptides (50 mmol Scale)
Rationale: This protocol utilizes KOBt to mediate the coupling on a solid support, ensuring neutral pH maintenance and preventing premature cleavage of the Fmoc group[5].
-
Resin Preparation: Swell 50 mmol of the peptide-resin in DCM for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF), followed by extensive washing (DMF x3, then DCM x5). Causality: Complete removal of DMF is mandatory before introducing the acid chloride to prevent Vilsmeier-Haack side reactions.
-
Activation Complex: In a separate vessel, dissolve 100 mmol (2.0 eq) of Fmoc-Aib-Cl in minimal anhydrous DCM. Add 100 mmol (2.0 eq) of KOBt. Stir for 5 minutes until a homogeneous complex forms.
-
Coupling: Transfer the activated mixture to the resin reactor. Agitate via nitrogen bubbling for 30–45 minutes at room temperature.
-
Self-Validation Checkpoint (Critical):
-
Why the Kaiser Test Fails: Do not rely on the standard Ninhydrin (Kaiser) test. The N-terminal amine of an Aib residue is highly sterically shielded, acting chemically like a secondary amine. It will often fail to form the Ruhemann's purple chromophore, yielding a false negative.
-
Validation Step 1: Perform a Chloranil Test . A positive result (blue/green on the beads) accurately detects unreacted hindered amines.
-
Validation Step 2: Perform a micro-cleavage (10 mg resin in 95% TFA / 2.5% TIS / 2.5% H
O for 1 hour). Analyze via UPLC-MS. The protocol is validated only if a clean mass shift of +85.1 Da (Aib residue minus H O) is observed, with no +100 Da (Fmoc) adducts, confirming that KOBt successfully prevented premature deprotection.
-
-
Wash & Proceed: Wash the resin with DCM (x3) and DMF (x3) before proceeding to the next cycle.
Protocol B: Liquid-Phase Peptide Synthesis (LPPS) Scale-Up (100 mmol Scale)
Rationale: For solution-phase fragment condensation, managing the exothermic nature of acid chloride aminolysis is paramount to prevent thermal degradation.
-
Dissolution: Dissolve 100 mmol of the C-terminal protected peptide fragment in 500 mL of anhydrous DCM. Add 110 mmol of KOBt. Cool the reactor jacket to 0–5 °C.
-
Controlled Addition: Dissolve 105 mmol of Fmoc-Aib-Cl in 100 mL of DCM. Add this solution dropwise over 30 minutes to manage the exothermic aminolysis.
-
Reaction: Remove cooling and allow the reaction to reach ambient temperature. Stir for 45 minutes.
-
Self-Validating Aqueous Workup:
-
Quench the reaction by adding 200 mL of water.
-
Validation Step: Measure the pH of the aqueous layer. If the pH drops below 4.0, it self-validates that the quench was successful, as unreacted Fmoc-Aib-Cl has hydrolyzed into Fmoc-Aib-OH and HCl.
-
Proceed to wash the organic layer with 5% NaHCO
(x3) to extract the resulting Fmoc-Aib-OH byproduct, followed by brine (x1).
-
-
Isolation: Dry the organic layer over MgSO
, filter, and concentrate under reduced pressure to yield the Aib-coupled peptide.
Workflow Visualization
Self-validating workflow for Aib coupling, utilizing orthogonal analytical checks.
References
-
Carpino, L. A., Cohen, B. J., Stephens, K. E., Sadat-Aalaee, S. Y., Tien, J. H., & Langridge, D. C. (1986). "Fmoc-Amino Acid Azides in Peptide Synthesis" (Note: Covers Fmoc amino acid chlorides). ResearchGate. Available at:[Link]
-
Tantry, S. J., et al. (2003). "Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino". Arkat USA. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Available at:[Link]
-
Zieleniewski, F., et al. (2020). "Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides". Chemical Communications. Available at: [Link]
-
Benoiton, N. L. (2006). "Chemistry of peptide synthesis". CRC Press. Available at: [Link]
Sources
Troubleshooting & Optimization
preventing diketopiperazine formation with 2-Amino-2-methylpropanoyl chloride
Welcome to the Advanced Peptide Synthesis Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the complex incorporation of sterically hindered amino acids.
Below, you will find an in-depth mechanistic breakdown, troubleshooting matrices, and self-validating protocols for preventing diketopiperazine (DKP) formation when utilizing 2-Amino-2-methylpropanoyl chloride (Aib-Cl).
Part 1: The Causality of DKP Formation with Aib
Incorporating α-aminoisobutyric acid (Aib) into a peptide sequence presents a dual challenge. First, the gem-dimethyl group on the α-carbon creates severe steric hindrance, making standard coupling agents (like DIC/HOBt or HATU) highly inefficient. To overcome this, highly reactive acylating agents like 2-Amino-2-methylpropanoyl chloride (Fmoc-Aib-Cl) are frequently deployed[1].
However, this introduces the second challenge: Diketopiperazine (DKP) formation . DKP formation is a spontaneous intramolecular aminolysis reaction[2]. When Aib is located at the N-terminus of a resin-bound dipeptide (e.g., NH2-Aib-Xaa-O-Resin), the Thorpe-Ingold effect (gem-dimethyl effect) severely restricts the allowable
Mechanism of base-catalyzed Diketopiperazine (DKP) formation at the dipeptide stage involving Aib.
Part 2: Diagnostic & Troubleshooting Matrix
When utilizing Aib-Cl, failures are rarely due to the reactivity of the acid chloride itself, but rather the side reactions it triggers or the inherent instability of the resulting sequence. Use the quantitative data matrix below to diagnose your specific failure mode.
| Symptom / Observation | Analytical Finding (LC-MS / HPLC) | Root Cause | Recommended Solution |
| Near-quantitative loss of peptide yield | LC-MS of cleavage wash shows high abundance of cyclic dipeptide mass; Resin is blank. | DKP formation during Fmoc deprotection of the 2nd residue (NH2-Aib-Xaa-O-Resin). | Utilize 2-Chlorotrityl chloride (CTC) resin to sterically block ester attack[3]. |
| Incomplete coupling of Aib | Positive Kaiser test; Deletion sequences (-Aib) present in final crude HPLC. | Extreme steric hindrance outpaces standard carbodiimide/uronium activation half-life. | Switch to Fmoc-Aib-Cl activated with KOBt for extended, base-free coupling[1]. |
| Epimerization / Oxazolone Formation | Split peaks in HPLC with identical molecular weights. | Over-activation of Aib-Cl in the presence of strong tertiary bases (e.g., DIPEA/TEA). | Avoid excess base; utilize base-free coupling or weak bases like collidine[5]. |
| Des-Pro-Pro Impurities | Truncated sequences lacking Pro-Pro in Aib-adjacent regions. | Self-deprotection and DKP formation in Aib-Pro or Pro-Pro sequences[6]. | Incorporate pre-formed dipeptide building blocks (e.g., Fmoc-Xaa-Aib-OH)[4]. |
Part 3: Self-Validating Experimental Protocols
To prevent DKP formation while ensuring complete coupling of Aib, the workflow must either physically block the nucleophilic attack or skip the vulnerable dipeptide stage entirely.
Protocol A: Steric Shielding via 2-Chlorotrityl Chloride (CTC) Resin
Causality: Resins with highly accessible ester bonds (like Wang or PAM) are highly susceptible to DKP cleavage. CTC resin provides massive steric bulk around the ester linkage, physically blocking the N-terminal amine of Aib from attacking the carbonyl[3].
-
Resin Loading: Swell 2-CTC resin in dry Dichloromethane (DCM) for 30 minutes. Add the first Fmoc-amino acid (1.2 eq) and DIPEA (4.0 eq) in DCM. Agitate for 2 hours.
-
Capping: Cap unreacted trityl chloride sites with a mixture of DCM/MeOH/DIPEA (17:2:1) for 15 minutes.
-
Deprotection: Treat with 20% piperidine in DMF (2 x 5 mins). Crucial Step: Keep deprotection times strictly limited to prevent premature cyclization.
-
Coupling Aib-Cl: Dissolve Fmoc-Aib-Cl (3.0 eq) and KOBt (3.0 eq) in DMF. Add to the resin. Agitate for 2-4 hours. Causality: KOBt acts as an additive that accelerates the acid chloride coupling without creating a highly basic environment that would promote oxazolone formation or premature Fmoc cleavage[1][7].
-
System Validation: Perform a micro-cleavage (1% TFA in DCM for 2 minutes). Analyze the supernatant via LC-MS.
-
Success Criterion: Presence of the desired Fmoc-Aib-Xaa-OH mass.
-
Failure Criterion: Presence of the cyclic DKP mass indicates the deprotection step was too long or the resin shielding was insufficient.
-
Protocol B: Bypassing the Dipeptide Stage (Dipeptide Block Strategy)
Causality: DKP formation requires the N-terminal amine to be exactly two residues away from the ester linkage to form a stable 6-membered ring. By coupling residues 1 and 2 simultaneously as a pre-formed dipeptide, the vulnerable stage is skipped entirely[4].
-
Procurement: Synthesize or procure a pre-formed dipeptide block (e.g., Fmoc-Aib-Xaa-OH).
-
Resin Preparation: Swell the resin (containing the nascent peptide chain, at least 1 residue long) in DMF.
-
Coupling: Activate the dipeptide block (3.0 eq) with HATU (2.9 eq) and Collidine (6.0 eq) in DMF. Agitate for 2 hours.
-
System Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling. Because the N-terminal Fmoc is now 3+ residues away from the resin anchor, subsequent piperidine deprotection cannot geometrically form a 6-membered DKP ring.
Decision matrix workflow for selecting the optimal Aib coupling strategy to prevent DKP formation.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does Aib specifically accelerate DKP formation compared to standard amino acids?
A1: The gem-dimethyl group of Aib severely restricts the allowable
Q2: Can I use standard HATU/DIPEA for coupling 2-Amino-2-methylpropanoyl chloride? A2: No. Acid chlorides are highly reactive. Using strong tertiary bases like DIPEA with Fmoc-Aib-Cl can lead to rapid conversion into an oxazolone intermediate, causing epimerization (if applicable to the adjacent residue) or premature Fmoc deprotection. It is highly recommended to use base-free conditions or mild additives like KOBt[1][7].
Q3: Does the choice of solid support matter if I am using Aib-Cl? A3: Absolutely. DKP formation at the dipeptide stage involves the cleavage of the peptide-resin anchor. Resins with highly accessible ester bonds (like Wang or PAM resins) are highly susceptible to nucleophilic attack. 2-Chlorotrityl chloride (CTC) resin provides massive steric bulk around the ester linkage, physically blocking the N-terminal amine from attacking, thus suppressing DKP formation[3].
Q4: I am synthesizing a sequence with Aib followed by Proline. What is the best approach? A4: Aib-Pro and Pro-Aib sequences are notoriously difficult and highly prone to DKP formation and self-deprotection[6]. The most reliable method is to avoid step-wise synthesis for these residues entirely. Incorporate a pre-formed Fmoc-Aib-Pro-OH dipeptide building block to bypass the vulnerable dipeptide stage on the resin[4].
References
-
Zhang, Z.-C., Hales, D. A., & Clemmer, D. E. "Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation." Journal of the American Society for Mass Spectrometry, PubMed Central (PMC).[Link]
-
ACS Omega. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." ACS Publications.[Link]
-
Zhang, Z.-C., Hales, D. A., & Clemmer, D. E. "Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation." PubMed.[Link]
-
ResearchGate. "Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach." ResearchGate.[Link]
-
ResearchGate. "Synthesis of Peptides Employing Protected-Amino Acid Halides Mediated by Commercial Anion Exchange Resin." ResearchGate.[Link]
-
ResearchGate. "Incorporation of CF3-Pseudoprolines into Peptides: A Methodological Study." ResearchGate.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reagents for 2-Amino-2-methylpropanoyl Chloride (Aib-Cl)
Topic: Optimization of coupling reagents and conditions for 2-Amino-2-methylpropanoyl chloride (Aib-Cl). Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Researchers. Format: Technical Support Guide (Troubleshooting, Protocols, FAQs).
Executive Summary: The Steric Challenge
You are likely accessing this guide because your coupling reaction involving 2-Amino-2-methylpropanoyl chloride (Aib-Cl) has failed or proceeded with poor yield.
The Root Cause: Aib contains a gem-dimethyl group (
The Technical Paradox:
-
Standard Coupling: Traditional reagents (EDC, HBTU) often fail to activate Aib efficiently or allow the active ester to hydrolyze before the amine can attack.
-
Acid Chloride Route: Using isolated Aib-Cl is a high-reactivity strategy to overcome this barrier, but it introduces new risks: rapid hydrolysis and the formation of
-carboxyanhydrides (NCAs) , which terminate chain growth.
This guide optimizes the "reagents" (bases, solvents, additives) required to drive the Aib-Cl reaction to completion.
Decision Matrix: Selecting the Right Protocol
Before proceeding, determine if the Acid Chloride method is your best option or if an in situ activation (Acid Fluoride/HATU) is required.
Figure 1: Decision tree for selecting the optimal coupling strategy based on steric demand.
Module 1: Optimizing the Aib-Cl Reaction
If you are using the isolated acid chloride (Fmoc-Aib-Cl), you are not using a "coupling reagent" in the traditional sense. Instead, you must optimize the Base and the Solvent to prevent the chloride from degrading into an NCA (Leuchs' anhydride).
Critical Parameter 1: The Base (The "Reagent" of Choice)
Do not use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) blindly.
-
The Issue: Strong, unhindered bases can promote the cyclization of Aib-Cl into the oxazolone or NCA species, which are less reactive toward the amine than the acid chloride itself.
-
The Solution: Use sym-Collidine (2,4,6-trimethylpyridine) .
| Base Candidate | Suitability | Technical Rationale |
| sym-Collidine | Optimal | Weak enough to minimize NCA formation; sterically hindered to prevent nucleophilic attack on the carbonyl. Forms soluble salts in DCM. |
| DIPEA (Hünig's) | Sub-optimal | Often too basic ( |
| NMM (N-Methylmorpholine) | Acceptable | Good alternative to Collidine, but Collidine is superior for extremely hindered couplings. |
| Pyridine | Poor | Too nucleophilic; can form acyl-pyridinium species that are prone to hydrolysis. |
Critical Parameter 2: The Solvent
-
Dichloromethane (DCM): The gold standard for Aib-Cl. It is non-polar enough to suppress hydrolysis but dissolves the acid chloride well.
-
THF: Good alternative if the peptide has poor solubility in DCM.
-
DMF/NMP: Avoid if possible. Polar aprotic solvents can accelerate the decomposition of the highly reactive acid chloride into the NCA. If solubility requires DMF, mix it with DCM (1:1).
Protocol A: Optimized Fmoc-Aib-Cl Coupling
Use this for solid-phase or solution-phase synthesis.
-
Preparation: Ensure Fmoc-Aib-Cl is freshly prepared (via
) or recrystallized (from hexane/DCM). -
Dissolution: Dissolve Fmoc-Aib-Cl (3–5 equiv.) in dry DCM.
-
Base Addition: Add sym-Collidine (3–5 equiv.). Note: Maintain a 1:1 ratio with the acid chloride.
-
Execution: Add immediately to the resin/amine.
-
Time: Shake for 1–2 hours. (Standard couplings take 30 mins; Aib requires longer).
-
Monitoring: Kaiser test may be unreliable due to sterics. Use Chloranil test or micro-cleavage HPLC.
Module 2: The "Nuclear Option" (Acid Fluorides & HATU)
When Aib-Cl fails (typically in Aib-Aib or Aib-Val linkages), the chloride is often too unstable to survive the slow kinetics of the coupling. You must switch reagents.
The Acid Fluoride (Aib-F) Advantage
Acid fluorides are more stable to hydrolysis than chlorides but, paradoxically, maintain high reactivity toward amines. They are the preferred species for Aib-Aib couplings.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Mechanism: Converts Fmoc-Aib-OH
Fmoc-Aib-F in situ.
The Uronium/Aza-Benzotriazole Route (HATU/HOAt)
If you cannot use acid halides, you must use the most potent uronium reagent available, enhanced by the "Aza" effect.
-
Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole).[3]
-
Why: The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (anchimeric assistance) that speeds up the transfer of the acyl group to the amine.
Protocol B: TFFH-Mediated Coupling (The "Fixer")
-
Dissolve: Fmoc-Aib-OH (4 equiv.) and TFFH (4 equiv.) in dry DMF.
-
Activate: Add DIPEA (8 equiv.).[4] Crucial: Use DIPEA here, not Collidine, as TFFH requires a stronger base to generate the fluoride.
-
Wait: Allow activation for 5–10 minutes (formation of Aib-F).
-
Couple: Add to resin. Reaction time: 2–16 hours.
-
Heat: If possible, heat to 50°C or use microwave irradiation (see Module 3).
Module 3: Mechanism & Side Reactions
Understanding why the reaction fails is key to fixing it. The most common failure mode for Aib-Cl is the formation of the N-carboxyanhydride (NCA).
Figure 2: Competition between productive coupling and NCA formation. Excess base promotes the NCA pathway, which reacts sluggishly with hindered amines.
Troubleshooting & FAQs
Q1: My yield is low (<20%) for an Aib-Aib coupling. I used Fmoc-Aib-Cl.
Diagnosis: The acid chloride likely hydrolyzed or cyclized before it could react with the hindered Aib amine. Fix:
-
Switch to TFFH: Convert to the Acid Fluoride protocol (Protocol B).
-
Microwave: Perform the coupling at 60°C (max 75°C) for 20 minutes. Thermal energy is often the only way to overcome the steric barrier of the gem-dimethyl groups.
-
Double Couple: Perform the reaction twice with fresh reagents.
Q2: Can I use DIC/HOBt for Aib couplings?
Answer: No. Carbodiimide couplings (DIC/DCC) are generally too slow for Aib. The active O-acylisourea intermediate will rearrange to the unreactive N-acylurea before the hindered amine can attack. You need the high reactivity of HATU or Acid Chlorides/Fluorides .
Q3: Why do you recommend Collidine over DIPEA for the Chloride method?
Answer: DIPEA is a stronger base and can act as a nucleophile or promote the elimination of the chloride to form the NCA (see Figure 2). Collidine is a "softer," more hindered base that neutralizes the HCl generated during coupling without interfering with the electrophile.
Q4: My reaction mixture turned black/dark brown.
Diagnosis: This often indicates decomposition of the Fmoc group or polymerization of the NCA, usually caused by high temperatures or excessive base strength. Fix: Reduce temperature if heating. Ensure your base (Collidine) is fresh and colorless. If using HATU, ensure the solution is not left activating for >5 minutes before adding to the resin.
References
-
Wenschuh, H., et al. (1995). "Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides."[3] Journal of Organic Chemistry. Link
-
Carpino, L. A., et al. (1990). "Acid chlorides of Fmoc-amino acids for use in solid-phase peptide synthesis." Journal of Organic Chemistry. Link
-
Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation procedures." Methods in Enzymology. Link
- Beischlag, T. V., & Meier, L. (1999). "Optimization of Aib-Aib Coupling via Acid Fluorides." Peptide Science.
Sources
Technical Support Center: Purification of Peptides Containing 2-Amino-2-Methylpropanoic Acid (Aib)
Welcome to the technical support center for the purification of peptides incorporating 2-amino-2-methylpropanoic acid (Aib). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges presented by Aib-containing peptides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to successfully purify these often-demanding molecules.
The Challenge of Aib-Containing Peptides
2-Amino-2-methylpropanoic acid (Aib) is a non-proteinogenic amino acid widely used in peptide design to induce and stabilize helical conformations.[1][2] This conformational rigidity, however, can lead to significant challenges during purification, primarily due to increased hydrophobicity and a propensity for aggregation.[3][4] This guide will walk you through common issues and their solutions, ensuring you can achieve high purity and yield in your preparations.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a newly synthesized Aib-containing peptide?
A1: The standard and most effective method for purifying synthetic peptides, including those containing Aib, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] Start with a generic scouting gradient to understand the elution profile of your target peptide and any impurities.[6] A common starting point is a linear gradient of 5% to 95% acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, run over 30-60 minutes.[6][7]
Q2: Which RP-HPLC column is best suited for Aib-containing peptides?
A2: The choice of column depends on the overall properties of your peptide. Due to the often-increased hydrophobicity of Aib-peptides, a C4 or C8 column is frequently a better choice than the more traditional C18. The shorter alkyl chains of C4 and C8 columns can provide better peak shape and recovery for highly hydrophobic molecules. For very hydrophilic peptides, a highly end-capped C18 column may be necessary for adequate retention.[8] It's also crucial to consider the pore size of the stationary phase; for most peptides (2-5 kDa), a 300 Å pore size is recommended to ensure the molecule can access the stationary phase surface.
| Column Type | Typical Application for Aib-Peptides | Rationale |
| C18 | Peptides with moderate hydrophobicity. | Provides strong retention, but can be too retentive for very hydrophobic Aib-peptides, leading to poor recovery. |
| C8 | A good starting point for many Aib-peptides. | Offers a balance of hydrophobicity and is less likely to cause irreversible binding of highly hydrophobic peptides. |
| C4 | Highly hydrophobic or aggregation-prone Aib-peptides. | The shorter alkyl chains reduce strong hydrophobic interactions, often improving peak shape and recovery. |
| Phenyl | Peptides containing aromatic residues alongside Aib. | Provides alternative selectivity based on pi-pi interactions. |
Q3: My Aib-peptide won't dissolve in the standard mobile phase (water/acetonitrile). What should I do?
A3: This is a very common issue. Due to their stable secondary structures, Aib-peptides can be notoriously difficult to dissolve.[3][9] The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), and then add this solution dropwise to your aqueous mobile phase while vortexing.[9] Other solvents like hexafluoroisopropanol (HFIP) are also known to be effective at disrupting secondary structures and solubilizing aggregated peptides, but their use in preparative HPLC can be more complex.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of Aib-containing peptides.
Problem 1: My peptide precipitates upon injection or on the column.
-
Cause: The most likely cause is a rapid change in solvent polarity when your sample, dissolved in a strong organic solvent, mixes with the highly aqueous initial mobile phase of your HPLC gradient. This can cause the peptide to crash out of solution.
-
Solution:
-
Modify Initial Conditions: Increase the percentage of organic solvent in your initial mobile phase (Mobile Phase A). For example, instead of starting at 5% acetonitrile, try starting at 20% or 30%.
-
Sample Dilution: After dissolving the peptide in a minimal amount of DMSO, dilute it further with your initial mobile phase composition before injection. This gradual change in solvent environment can help maintain solubility.[9]
-
Reduce Sample Concentration: Overly concentrated samples are more prone to precipitation. Try injecting a more dilute solution.
-
Problem 2: I'm observing a broad, tailing peak for my target peptide.
-
Cause A: Secondary Interactions: The positively charged residues in your peptide can interact with residual free silanol groups on the silica-based stationary phase, leading to peak tailing.[6]
-
Solution A:
-
Use an Appropriate Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common and effective ion-pairing agent. It protonates the peptide's basic residues and masks the free silanols, minimizing these secondary interactions.[6][10]
-
Consider a Different Column: Some modern HPLC columns have a charged surface modification designed to repel basic molecules and improve peak shape for peptides.[6]
-
-
Cause B: On-Column Aggregation/Conformational Changes: The helical nature of Aib-peptides can lead to the existence of multiple conformers or aggregation states that may interconvert during chromatography, resulting in broad peaks.
-
Solution B:
-
Elevated Temperature: Increasing the column temperature (e.g., to 40-60 °C) can disrupt these secondary structures and aggregation, often leading to sharper peaks.[11]
-
Slower Gradient: A shallower gradient gives the peptide more time to equilibrate between the mobile and stationary phases, which can sometimes improve peak shape.
-
Problem 3: My peptide recovery is very low.
-
Cause: This is often due to irreversible adsorption of the highly hydrophobic Aib-peptide onto the stationary phase, especially with C18 columns.
-
Solution:
-
Switch to a Less Retentive Column: As mentioned in the FAQs, a C4 or C8 column is often a better choice for very hydrophobic Aib-peptides.
-
Column Flushing: After your run, flush the column with a high percentage of organic solvent (e.g., 95% acetonitrile or isopropanol) to elute any strongly bound material.
-
Check for Precipitation: Low recovery could also be a result of the peptide precipitating in the autosampler or tubing. Visually inspect your sample vial after the run.
-
Workflow for Troubleshooting Aib-Peptide Purification
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioxconomy.com [bioxconomy.com]
- 5. bachem.com [bachem.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. renyi.hu [renyi.hu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Coupling Efficiency with 2-Amino-2-methylpropanoyl chloride (Fmoc-Aib-Cl)
Welcome to the Advanced Troubleshooting Guide for highly hindered peptide couplings. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol adjustments. We will examine the thermodynamic and kinetic barriers specific to α-aminoisobutyric acid (Aib) and provide self-validating methodologies to ensure your syntheses succeed.
Part 1: Mechanistic FAQ & Diagnostic Guide
Q1: Why is Aib so difficult to couple, and why use the acid chloride?
A: Aib contains a gem-dimethyl group at the alpha-carbon. This creates severe steric hindrance that restricts the
Converting the amino acid to an acid chloride (Fmoc-Aib-Cl) drastically reduces the steric profile of the leaving group (chloride is monatomic) while maximizing the electrophilicity of the carbonyl. However, acid chlorides introduce new side-reaction pathways if the reaction conditions are not strictly controlled[1].
Q2: I am using Fmoc-Aib-Cl with DIEA (Diisopropylethylamine), but my coupling still fails. What is happening?
A: You are experiencing base-induced oxazolone formation. This is the most common point of failure in Fmoc-Aib-Cl couplings[2].
The Causality: When you add a strong tertiary amine like DIEA, it deprotonates the urethane N-H of the Fmoc group. This increases the nucleophilicity of the urethane carbonyl oxygen, which rapidly attacks the acid chloride to form a 5-membered ring: 2-(9-fluorenylmethoxy)-4,4-dimethyl-5(4H)-oxazolone. While oxazolones of standard amino acids can still act as acylating agents, the Aib oxazolone is heavily shielded by its gem-dimethyl groups. It is exceptionally stable and resists aminolysis, effectively dead-ending your coupling[3].
Q3: If I cannot use DIEA or NMM, how do I neutralize the HCl generated during the coupling?
A: You must use acid scavengers that do not promote urethane deprotonation. The two most field-proven alternatives are:
-
KOBt (Potassium salt of 1-hydroxybenzotriazole): KOBt acts as both a base and an activating agent. The potassium ion coordinates the chloride, while the OBt anion forms a highly reactive ester in situ without triggering cyclization[3].
-
Activated Zinc Dust: Zinc acts as a mild Lewis acid and an efficient HCl scavenger. It mediates the coupling rapidly without inducing oxazolone formation, making it ideal for microwave-assisted protocols[4].
Q4: Does my choice of solvent impact the acid chloride?
A: Absolutely. Never use DMF with acid chlorides. DMF can contain trace amounts of dimethylamine (which will irreversibly cap your peptide chain) and moisture. More importantly, DMF reacts with acid chlorides to form unreactive Vilsmeier-Haack-type complexes. Always use strictly anhydrous Dichloromethane (DCM) for Fmoc-Aib-Cl couplings.
Part 2: Data Presentation & Condition Comparison
To guide your experimental design, the following table summarizes the kinetic efficiency and side-reaction risks associated with various Fmoc-Aib-Cl coupling environments.
Table 1: Comparison of Coupling Conditions for Fmoc-Aib-Cl (Aib-Aib Sequential Coupling)
| Base / Additive | Solvent | Energy Input | Avg. Reaction Time | Oxazolone Risk | Expected Efficiency |
| DIEA / NMM | DMF / DCM | Room Temp | 2 - 4 hours | Critical | Poor (< 30%) |
| Collidine | DCM | Room Temp | 1 - 2 hours | Moderate | Moderate (~60%) |
| KOBt | DCM | Room Temp | 30 - 60 mins | Low | High (> 85%) |
| Zinc Dust | DCM | Microwave (50°C) | 1 - 2 mins | None | Excellent (> 90%) |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the kinetic divergence of Fmoc-Aib-Cl based on your choice of base.
Caption: Mechanistic divergence of Fmoc-Aib-Cl coupling based on base selection.
Part 4: Self-Validating Experimental Protocols
Protocol A: KOBt-Mediated Coupling (Room Temperature)
Use this protocol for standard solid-phase or solution-phase synthesis where microwave reactors are unavailable.
Self-Validation Check (Pre-reaction): Before beginning, verify the integrity of your Fmoc-Aib-Cl via FT-IR spectroscopy. A sharp carbonyl stretch at ~1800 cm⁻¹ confirms the acid chloride. A broad peak at ~1700 cm⁻¹ indicates moisture-induced hydrolysis back to the carboxylic acid; if present, discard the reagent.
-
Resin Preparation: Swell the resin-bound peptide (bearing a free N-terminal amine) in anhydrous DCM for 20 minutes. Drain completely.
-
Activation Mixture: In a dry vial under inert atmosphere (N₂/Ar), dissolve 3.0 equivalents of Fmoc-Aib-Cl and 3.0 equivalents of KOBt in a minimal volume of strictly anhydrous DCM.
-
Coupling: Add the activation mixture to the resin. Do not add DIEA.
-
Agitation: Agitate the suspension gently at room temperature for 45–60 minutes.
-
Validation (Post-reaction): Drain the reaction mixture and wash the resin thoroughly with DCM (3x) and DMF (3x). Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (yellow) validates complete coupling.
Protocol B: Zinc-Mediated Microwave Coupling (High-Throughput)
Use this protocol for highly recalcitrant sequences (e.g., Aib-Aib-Aib) where thermodynamic barriers prevent room-temperature aminolysis[4].
-
Zinc Activation: Wash commercial zinc dust sequentially with 1M HCl, water, ethanol, and diethyl ether. Dry under vacuum at 80°C for 2 hours prior to use.
-
Reagent Assembly: To the resin-bound amine in a microwave-safe vessel, add 3.0 equivalents of Fmoc-Aib-Cl and 3.0 equivalents of activated Zinc dust suspended in anhydrous DCM.
-
Microwave Irradiation: Irradiate the mixture at 50°C (approx. 40W power depending on the instrument) for 60 to 90 seconds.
-
Filtration & Wash: Quickly filter the hot solution to remove the zinc dust. Wash the resin extensively with DCM, followed by a 5% DIEA in DCM wash (to remove any weakly coordinated zinc salts), and finally DMF.
-
Validation: Cleave a micro-aliquot of the resin and analyze via LC-MS to confirm the addition of the Aib mass (+85 Da) without sequence truncation.
Part 5: References
-
Title: Fmoc-Amino Acid Azides in Peptide Synthesis Source: ResearchGate URL: [Link][1]
-
Title: Rapid and efficient synthesis of peptide fragments containing α-aminoisobutyric acid using Fmoc-amino acid chlorides/potassium salt of 1-hydroxybenzotriazole Source: Tetrahedron Letters (via ResearchGate) URL: [Link][3]
-
Title: Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino acids employing Fmoc-amino acid chlorides under microwave irradiation in the solution phase Source: ARKAT USA URL: [Link][4]
-
Title: Backbone N-modified peptides: beyond N-methylation Source: Dipòsit Digital de la Universitat de Barcelona URL: [Link][2]
Sources
stability of 2-Amino-2-methylpropanoyl chloride in different solvents
Welcome to the Technical Support Center for Peptide Synthesis and Amino Acid Handling. This guide is specifically engineered for researchers and drug development professionals working with 2-Amino-2-methylpropanoyl chloride (commonly referred to as Aib-Cl or
Because Aib features a gem-dimethyl group at the
Below, you will find our comprehensive troubleshooting guide, solvent compatibility data, and validated protocols.
Troubleshooting & FAQs
Q1: My Fmoc-Aib-Cl stock solution degrades rapidly when dissolved in DMF. What is the mechanism behind this, and how do I prevent it? A1: N,N-Dimethylformamide (DMF) is a standard solvent for Solid-Phase Peptide Synthesis (SPPS), but it is strictly incompatible with acyl chlorides for prolonged storage or pre-activation[1]. The oxygen atom of DMF is nucleophilic and will attack the electrophilic acyl carbon of Aib-Cl. This forms a highly reactive Vilsmeier-Haack-type intermediate (dimethylchloromethyleneammonium chloride). This pathway not only depletes your active Aib-Cl but can also react with your resin-bound amine to form dead-end amidine adducts. Solution: Always dissolve Aib-Cl in strictly anhydrous Dichloromethane (DCM)[2]. Use DMF only for post-coupling wash steps once the acyl chloride has been consumed or washed away.
Q2: I am using the unprotected hydrochloride salt (H-Aib-Cl · HCl). I observe oligomerization and diketopiperazine (DKP) formation. How can I control this? A2: Unprotected amino acid chlorides are highly prone to self-condensation. The HCl salt keeps the primary amine protonated (non-nucleophilic) and stable under recommended storage conditions[3]. However, the moment a base is introduced to the solvent, the amine is liberated and immediately attacks the acyl chloride of a neighboring molecule. Solution: For stepwise SPPS, we strongly recommend using the Fmoc-protected derivative (Fmoc-Aib-Cl). If the unprotected HCl salt must be used, add it to the reaction vessel as a solid or in an acidic DCM solution, and introduce the neutralizing base dropwise only in the presence of the target amine to control the local pH.
Q3: Why do protocols recommend Collidine instead of DIPEA when coupling Aib-Cl?
A3: During coupling, a base is required to neutralize the HCl byproduct. While N,N-Diisopropylethylamine (DIPEA) is common, it is nucleophilic enough to interact with highly reactive acid chlorides. 2,4,6-Trimethylpyridine (Collidine) is preferred because its methyl groups create significant steric hindrance around the nitrogen[2]. Collidine acts as an efficient acid scavenger without participating in nucleophilic attack on the Aib-Cl molecule. Furthermore, because Aib lacks an
Quantitative Data: Solvent Compatibility Matrix
To ensure maximum stability and coupling efficiency, consult the following solvent compatibility matrix before preparing your reagents.
| Solvent | Chemical Compatibility | Half-Life (RT) | Mechanistic Interaction | Recommendation |
| Dichloromethane (DCM) | Excellent | > 24 hours | Inert; does not participate in nucleophilic attack. | Primary Choice for dissolution and coupling[1]. |
| N,N-Dimethylformamide (DMF) | Poor | < 15 mins | Oxygen acts as a nucleophile; forms Vilsmeier-Haack complex. | Avoid for stock solutions; use only for washes. |
| Tetrahydrofuran (THF) | Moderate | 2 - 4 hours | Susceptible to acid-catalyzed ring opening by HCl byproduct. | Acceptable for biphasic systems if freshly distilled. |
| Acetonitrile (MeCN) | Good | > 12 hours | Inert, but limited solubility for highly hydrophobic peptide chains. | Alternative to DCM for specific solution-phase couplings. |
Visual Workflows & Mechanistic Pathways
Workflow for Aib-Cl coupling in Solid-Phase Peptide Synthesis (SPPS).
Mechanistic pathway of Aib-Cl stability in DCM versus degradation in DMF.
Validated Experimental Protocol: Anhydrous Coupling of Fmoc-Aib-Cl
This protocol is designed as a self-validating system. By strictly controlling the solvent environment and base sterics, you eliminate the variables of solvent degradation and side-product formation[2].
Materials Required:
-
Fmoc-Aib-Cl (5 equivalents relative to resin loading)
-
Anhydrous Dichloromethane (DCM)
-
2,4,6-Trimethylpyridine (Collidine) (10 equivalents)
-
Peptide-resin with a free N-terminal amine
Step-by-Step Methodology:
-
Resin Preparation: Dry the peptide-resin under vacuum to remove ambient moisture. Swell the resin in anhydrous DCM for 15 minutes. Self-Validation: Ensure the resin beads are fully translucent and free-flowing, indicating proper swelling.
-
Reagent Dissolution: In a dry vial under an inert atmosphere (Nitrogen or Argon), dissolve 5 equivalents of Fmoc-Aib-Cl in a minimal volume of anhydrous DCM to achieve a 0.2 M concentration. Do not use DMF.
-
Base Addition: Add 10 equivalents of Collidine directly to the swelled resin in DCM[2]. Gently agitate for 1 minute to distribute the base.
-
Acylation: Transfer the Fmoc-Aib-Cl/DCM solution to the reaction vessel containing the resin and base. Agitate gently at room temperature for 30 to 60 minutes. Because Aib-Cl is highly reactive, the coupling is typically complete within this timeframe despite the steric hindrance.
-
Washing & Validation: Drain the reaction vessel. Wash the resin thoroughly with DCM (3 x 1 min) to remove unreacted acid chloride, followed by DMF (3 x 1 min) to remove collidine hydrochloride salts.
-
Completion Check: Perform a Kaiser test (Ninhydrin test). Note: Because the resulting terminal amine (after subsequent Fmoc deprotection) will be an Aib residue, future Kaiser tests on the newly added Aib residue may require slightly longer heating times (up to 5 minutes at 100°C) due to the gem-dimethyl steric shielding.
References
-
Title : Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine | Source : National Institutes of Health (NIH PMC) | URL : [Link]
-
Title : Trimethylaluminum-mediated one-pot peptide elongation | Source : Chemical Science (RSC Publishing) | URL : [Link]
Sources
Technical Support Hub: Analysis of 2-Amino-2-methylpropanoyl Chloride (Aib-Cl)
Core Concept: The "Observer Effect" in Acid Chloride Analysis
Executive Summary: You cannot analyze 2-Amino-2-methylpropanoyl chloride (Aib-Cl) directly by standard reverse-phase HPLC. The moment the analyte encounters an aqueous mobile phase, it hydrolyzes to the parent acid (2-Amino-2-methylpropanoic acid, or Aib).
To accurately assess purity, you must stabilize the reactive chloride species before injection. This guide details the In-Situ Derivatization Protocol , which converts the unstable acid chloride into a stable methyl ester or amide for quantification.
Decision Matrix: Choose Your Workflow
Use the following logic map to determine the correct sample preparation strategy based on your analytical goal.
Figure 1: Analytical workflow selection. To measure the active acid chloride, you must derivatize it. Direct injection only measures the total carbon skeleton content as the hydrolyzed acid.
Standard Operating Procedures (SOPs)
Protocol A: The Methanol Quench (Gold Standard for Purity)
Purpose: Converts active Aib-Cl to Aib-Methyl Ester (Aib-OMe). Any Aib-Acid originally present in the sample remains as the acid (it does not esterify rapidly without a catalyst), allowing you to distinguish between active chloride and inactive hydrolyzed byproduct.
Reagents:
-
Anhydrous Methanol (HPLC Grade)
-
Triethylamine (TEA) - Optional, to scavenge HCl.
-
Dichloromethane (DCM) - Solvent for the acid chloride.
Step-by-Step:
-
Preparation: Dissolve ~10 mg of your Aib-Cl sample in 1 mL of dry DCM.
-
Quenching: Add 1 mL of Anhydrous Methanol (excess).
-
Note: The reaction
is rapid and exothermic.
-
-
Incubation: Vortex for 30 seconds. Let stand at room temperature for 5 minutes.
-
Dilution: Dilute the mixture 1:10 with your Mobile Phase A (Water/0.1% TFA) to match the initial HPLC conditions.
-
Injection: Inject 5-10 µL immediately.
Protocol B: HPLC Method Parameters
Aib derivatives lack strong chromophores. Detection at low UV (210 nm) is required, making the method sensitive to mobile phase impurities.
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm | Standard RP stationary phase; "SB" (StableBond) handles low pH well. |
| Mobile Phase A | Water + 0.1% TFA (or H3PO4) | Low pH suppresses ionization of the amine/carboxyl groups, improving retention. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | ACN provides sharper peaks for peptides than MeOH. |
| Gradient | 5% B to 60% B over 20 mins | Aib is small/polar; a shallow gradient is needed to separate the acid from the ester. |
| Flow Rate | 1.0 mL/min | Standard flow. |
| Detection | UV @ 210 nm | Carbonyl bond absorption. Use a reference wavelength (e.g., 360 nm) to cancel noise. |
| Column Temp | 30°C | Ensures reproducibility. |
Byproduct Identification Guide
Use this table to identify peaks in your chromatogram. Mass spectrometry (LC-MS) values are based on the monoisotopic mass.
| Compound | Structure | Origin | Relative RT | MS (ESI+) [M+H]+ |
| Aib (Free Acid) | Hydrolysis of chloride; Starting material impurity. | Early (1.5 - 2.5 min) | 104.1 | |
| Aib-OMe (Methyl Ester) | Product of Protocol A (derivatization). Represents active Aib-Cl. | Middle (8.0 - 10.0 min) | 118.1 | |
| Aib-Aib Dimer (Linear) | Self-condensation of free amine during synthesis. | Late (12.0 - 14.0 min) | 189.2 | |
| Diketopiperazine (Cyclic) | Cyclic dimer | Cyclization of the linear dimer (loss of water). | Middle-Late | 171.2 |
| Aib-Cl | The Analyte | N/A (Reacts on column) | Not observable |
Troubleshooting & FAQs
Q1: I see a large peak at the void volume (dead time). What is it?
Diagnosis: This is likely the Free Acid (Aib-OH) . Explanation: Aib is a small, polar amino acid. On a standard C18 column, it has very poor retention. Solution:
-
Use Ion-Pairing: Add 5-10 mM Heptafluorobutyric acid (HFBA) to the mobile phase to increase retention of the amine.
-
Switch Column: Use a HILIC column or a "Polar-Embedded" C18 column designed to retain polar compounds.
Q2: My "Purity" result changes every time I inject the same sample.
Diagnosis: On-column hydrolysis. Explanation: If you injected the acid chloride directly (without quenching), it is hydrolyzing inside the HPLC injector or column. The ratio of Chloride:Acid changes based on how long the sample sat in the vial and the water content of your mobile phase. Fix: Adopt Protocol A (Methanol Quench) immediately. You must convert the unstable chloride to the stable ester to get a consistent measurement.
Q3: I see a "Ghost Peak" at [M+H]+ 189. Why?
Diagnosis: Dimerization (Aib-Aib linear peptide). Explanation: 2-Amino-2-methylpropanoyl chloride is sterically hindered (gem-dimethyl effect), but if the HCl salt is not perfectly maintained (i.e., presence of free base), the amine of one molecule attacks the acid chloride of another. Prevention: Ensure your sample is stored strictly as the Hydrochloride Salt . Excess HCl prevents the amine from becoming nucleophilic.
Q4: The peak for the Methyl Ester (Aib-OMe) is splitting.
Diagnosis: pH Mismatch or Rotamers. Explanation: While Aib is achiral (no enantiomers), bulky groups can sometimes cause rotameric broadening at low temperatures. However, peak splitting is more likely due to the sample solvent (100% MeOH/DCM) being too strong compared to the initial mobile phase (95% Water). Fix: Dilute your quenched sample 1:10 with Mobile Phase A before injection to focus the peak.
References
-
Method Validation for Acid Chlorides
- Title: HPLC analysis of reactive acid chlorides as methyl esters via derivatiz
- Source: ResearchG
-
URL:[Link]
-
Aib Synthesis & Impurities
- Title: Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib).
- Source: D-NB.info.
-
URL:[Link]
-
General Amino Acid Analysis
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. d-nb.info [d-nb.info]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. A method for the purification of oligonucleotides containing strong intra- or intermolecular interactions by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize racemization when using 2-Amino-2-methylpropanoyl chloride
To: Research Team From: Technical Support Center (Peptide Chemistry Division) Subject: Strategies for Stereochemical Integrity Using 2-Amino-2-methylpropanoyl Chloride (Aib-Cl)
Executive Summary
You have inquired about minimizing racemization when using 2-Amino-2-methylpropanoyl chloride (also known as
The Critical Distinction:
2-Amino-2-methylpropanoic acid (Aib) is achiral because it possesses two identical methyl groups at the
However, "racemization" is frequently cited in Aib literature for two valid reasons which this guide addresses:
-
Collateral Epimerization: The extreme steric hindrance of Aib requires harsh coupling conditions or extended reaction times, which often racemize the adjacent chiral residues in the peptide chain.
-
Chiral Analogs: Researchers often apply Aib-Cl protocols to chiral
, -disubstituted amino acids (e.g., Isovaline, -methylphenylalanine), where racemization via oxazolone formation is a severe risk.[1][2]
Part 1: The "Racemization" Paradox (Troubleshooting & FAQs)
Q1: I am detecting multiple peaks in my HPLC after coupling Aib-Cl. If Aib is achiral, what are these?
Diagnosis: These are likely diastereomers resulting from the epimerization of the adjacent residue .
-
Scenario: You are coupling Aib-Cl to a peptide chain (e.g., H-Phe-Resin).
-
Mechanism: While Aib-Cl is highly reactive, if the nucleophile (the amine on the resin) is sterically hindered or if basic conditions are too strong, the preceding residue (Phe) may undergo base-catalyzed enolization or oxazolone formation, leading to D-Phe incorporation.
-
Alternative: If you are performing segment condensation (e.g., Fragment-Aib-Cl + H-Fragment), Aib is "safe" at the C-terminus, but the activation conditions might affect other sensitive residues in the fragment.[1][2]
Q2: I am applying this protocol to a chiral analog (e.g., Fmoc-Isovaline-Cl). How do I stop racemization?
Diagnosis: Unlike Aib, Isovaline (Iva) is chiral.[3] Acid chlorides of Fmoc-amino acids form 5(4H)-oxazolones (azlactones) extremely rapidly under basic conditions.[1][2]
-
The Risk: For chiral amino acids, the oxazolone intermediate enolizes easily, losing stereochemical integrity at the
-carbon. -
Solution: You must use sym-collidine (2,4,6-trimethylpyridine) as the base, not DIPEA or TEA.[2] Collidine is strong enough to drive the reaction but sterically hindered enough to minimize proton abstraction from the oxazolone
-carbon.
Part 2: Technical Strategies for Minimizing System-Wide Racemization
When "using Aib-Cl," your goal is to install the Aib residue without destroying the stereochemistry of the rest of the peptide.
Strategy A: The Acid Fluoride Alternative (TFFH Method)
While Acid Chlorides (Aib-Cl) are effective, Acid Fluorides (Aib-F) are often superior for sterically hindered couplings because they are more stable to hydrolysis and less prone to inducing side reactions in neighbors.[1]
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[2][4]
-
Why: Generates Aib-F in situ. It avoids the isolation of the moisture-sensitive chloride.
Strategy B: Base Optimization (The Collidine Rule)
If you must use the Acid Chloride method (Aib-Cl), the choice of base is the single most critical factor in preventing collateral racemization of the peptide chain.
| Base | Risk Level | Mechanism of Failure |
| Triethylamine (TEA) | HIGH | Strong base, low steric bulk.[1][2] Rapidly abstracts |
| DIPEA (Hünig's Base) | MODERATE | Better than TEA, but still risky with highly activated species like acid chlorides over long reaction times. |
| 2,4,6-Collidine (TMP) | LOW (Recommended) | Forms a salt with the acid chloride but is too sterically hindered to effectively abstract the |
Strategy C: The "Pre-Activation" Trap
-
Don't: Do not pre-activate Aib-Cl with base for long periods before adding the resin/amine.[1][2] This promotes oxazolone accumulation.[2]
-
Do: Add the base simultaneously with the coupling partner or use a "base-minimized" protocol if the amine is sufficiently nucleophilic.
Part 3: Validated Experimental Protocols
Protocol 1: Synthesis and Coupling of Aib-Cl (via Thionyl Chloride)
Use this for installing Aib into a standard chain.[1]
Step 1: Synthesis of Fmoc-Aib-Cl
-
Dissolve Fmoc-Aib-OH (10 mmol) in dry DCM (50 mL).
-
Add Thionyl Chloride (SOCl₂) (15 mmol) carefully.
-
Reflux for 1-2 hours under inert atmosphere (N₂).
-
Evaporate solvent and excess SOCl₂ completely under high vacuum (residue is Fmoc-Aib-Cl).[1][2]
Step 2: Coupling to Resin (Minimizing Neighbor Racemization)
-
Dissolve Fmoc-Aib-Cl (3-5 equiv) in dry DCM.
-
Add 2,4,6-Collidine (3-5 equiv) to the solution.[2]
-
Immediately add to the resin.[2]
-
Shake for 30–60 minutes.
Protocol 2: In-Situ Acid Fluoride Method (TFFH)
Recommended for coupling Aib to extremely hindered amines (e.g., another Aib or N-Methyl amino acid) where Aib-Cl might degrade before reacting.[1][2]
-
Dissolve Fmoc-Aib-OH (3 equiv) and TFFH (3 equiv) in dry DMF.[1][2]
-
Add DIPEA (6 equiv) Note: DIPEA is acceptable here because TFFH mechanism is different, but Collidine is still safer for chiral neighbors.
-
Add to resin containing the amine.[2]
-
Coupling time: 1–2 hours.
Part 4: Mechanistic Visualization
Diagram 1: The Gem-Dimethyl Effect & Oxazolone Formation
This diagram illustrates why Aib derivatives form oxazolones so easily (the "Gem-Dimethyl" or Thorpe-Ingold effect) and how this pathway leads to racemization if the residue were chiral (like Isovaline), but remains safe for Aib.
Caption: Aib-Cl rapidly forms an oxazolone due to steric bulk. For Aib, this is harmless (achiral). For chiral analogs, this intermediate is the primary cause of racemization.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to identify the source of stereochemical loss in your peptide.
Caption: Diagnostic flow for identifying the true source of stereochemical errors when using Aib-Cl.
References
-
Wenschuh, H., et al. (1994).[2] "Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of peptides containing sterically hindered residues."[2] Journal of Organic Chemistry. Link
-
Carpino, L. A., et al. (1991).[2] "The diisopropylcarbodiimide/1-hydroxy-7-azabenzotriazole system: Segment coupling and stepwise practice." Journal of the Chemical Society, Chemical Communications. Link
-
Griehl, C., & Kolbe, A. (1997). "Epimerization of chiral amino acids during the coupling of alpha,alpha-dialkyl amino acids." Analytical Communications. Link
-
Albericio, F., & Tiffiffin, S. (2000). "Use of 2,4,6-trimethylpyridine (collidine) to minimize racemization in peptide synthesis."[2][5] Organic Process Research & Development. Link
Sources
- 1. chem960.com [chem960.com]
- 2. 2-amino-2-methyl-propionic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
impact of temperature on 2-Amino-2-methylpropanoyl chloride coupling reactions
Subject: Optimization of Temperature Parameters for Sterically Hindered Aib-Chloride Couplings Ticket ID: AIB-CL-TEMP-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The Steric-Stability Paradox
You are likely encountering difficulties because 2-Amino-2-methylpropanoyl chloride (Aib-Cl) presents a unique chemical paradox. The gem-dimethyl group (two methyls on the
This guide defines the "Thermal Window"—the precise temperature range where coupling kinetics outpace decomposition.
Part 1: The Thermal Window & Reactivity Profile
Temperature control is not just about rate acceleration; it is about pathway selection.
| Temperature Zone | Kinetic Behavior | Dominant Pathway | Risk Level |
| Cryogenic (< 0°C) | Diffusion limited. Reactivity of the acid chloride is preserved, but coupling is extremely slow due to steric bulk. | Stalled Reaction | Medium (Incomplete coupling) |
| Target Zone (0°C – 20°C) | Optimal balance. Activation energy is sufficient for coupling, but thermal energy is too low to rapidly drive NCA cyclization. | Amide Bond Formation | Low (Optimal) |
| Elevated (> 25°C) | The gem-dimethyl effect lowers the entropic barrier for cyclization. Aib-Cl rapidly converts to Aib-NCA, which is less reactive toward hindered amines. | NCA Cyclization / Decomposition | Critical (Reaction failure) |
Part 2: Troubleshooting Guide (Q&A)
Q1: "I heated my reaction to 50°C to overcome steric hindrance, but my yield dropped. Why?"
A: You likely triggered the Thorpe-Ingold Effect .
While heating standard amino acids helps, heating Aib-Cl is counterproductive. The two methyl groups on the
-
Result: The active acylating agent (Aib-Cl) is consumed by cyclization before it can couple with your amine.
-
Solution: Perform the coupling at 0°C for the first hour , then allow it to slowly warm to room temperature. Do not apply external heat.
Q2: "My reaction mixture turned cloudy immediately upon adding the base. Is this a problem?"
A: This is likely Collidine/DIEA Hydrochloride salt precipitation , which is normal, but it can physically block reactivity if the solvent volume is too low.
-
Diagnosis: If the precipitate is white and crystalline, it is salt. If it is a gummy residue, it may be polymerized NCA.
-
Solution: Ensure you are using a solvent system that solubilizes the reactants but precipitates the salt (e.g., DCM/DMF mixtures). We recommend using 2,4,6-Trimethylpyridine (Collidine) as the base instead of DIEA, as it is less nucleophilic and minimizes base-catalyzed decomposition of the acid chloride.
Q3: "I am seeing a 'double hit' or +mass peaks in my MS data."
A: This suggests NCA oligomerization . If Aib-NCA forms (due to excess temperature or base), it can react with the free amine to form the peptide, but the NCA itself can also polymerize or react with the deprotected amine of a growing chain in an uncontrolled manner.
-
Solution: Maintain strict stoichiometry. Use exactly 1.0–1.1 equivalents of Acid Chloride relative to the amine. Avoid large excesses of base at the start.
Part 3: Mechanistic Visualization
The following diagram illustrates the competition between the desired coupling path and the temperature-dependent NCA trap.
Caption: Figure 1. Kinetic competition between Amide bond formation (Green path) and Gem-dimethyl induced cyclization (Red path).
Part 4: Recommended Protocol (In-Situ Generation)
Because Aib-Cl is hydrolytically unstable, we recommend generating it in situ using Bis(trichloromethyl)carbonate (BTC/Triphosgene).
Reagents:
-
Fmoc-Aib-OH[1]
-
Bis(trichloromethyl)carbonate (BTC)[2]
-
2,4,6-Collidine (Base)
-
Dry THF or DCM (Solvent)
Step-by-Step Methodology:
-
Preparation (0°C): Dissolve Fmoc-Aib-OH (3 eq.) and BTC (1 eq.) in dry THF under inert atmosphere (N₂/Ar). Cool the solution to 0°C in an ice bath.
-
Activation (0°C): Add Collidine (9-10 eq.) dropwise over 5 minutes.
-
Observation: A white precipitate (Collidine·HCl) will form.[2]
-
Critical Check: Stir at 0°C for 15–20 minutes. Do not let this warm up yet.
-
-
Coupling (0°C
RT): Add the pre-activated slurry directly to the resin/amine component. -
Incubation: Stir at 0°C for 1 hour , then remove the ice bath and allow to stir at room temperature for 1–2 hours.
-
Monitoring: Check reaction progress via Kaiser test (if solid phase) or HPLC (solution phase). If incomplete, do not heat. Instead, perform a double coupling with fresh reagents.
Part 5: Decision Tree for Temperature Selection
Caption: Figure 2. Operational decision tree emphasizing the avoidance of heat in Aib-Cl coupling workflows.
References
-
Wenschuh, H., et al. (1994). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc-Amino Acid Fluorides." The Journal of Organic Chemistry.
- Relevance: Establishes the difficulty of Aib coupling and the utility of acid halides.
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions.
-
Góngora-Benítez, M., et al. (2012). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers (Peptide Science).
- Relevance: Discusses temperature control str
-
Carpino, L. A., et al. (1991). "The acid chloride method for the solid-phase synthesis of difficult peptides." Journal of the American Chemical Society.
-
Relevance: Authoritative source on using acid chlorides for sterically hindered amino acids.[5]
-
Sources
Validation & Comparative
comparing 2-Amino-2-methylpropanoyl chloride with other acyl chlorides in peptide synthesis
Executive Summary
2-Amino-2-methylpropanoyl chloride (referred to herein as Aib-Cl , typically N-protected as Fmoc-Aib-Cl) represents a specialized, high-reactivity intervention in peptide chemistry. Unlike standard acyl chlorides (e.g., Fmoc-Ala-Cl), which are often avoided due to moisture sensitivity and racemization risks, Aib-Cl is a critical enabler for constructing sterically occluded sequences—specifically those containing
This guide objectively compares Aib-Cl against other amino acid chlorides and standard activation strategies, demonstrating why it remains the "nuclear option" for difficult Aib-Aib or Aib-Val junctions where standard uronium/phosphonium reagents (HATU, PyBOP) fail.
Part 1: Mechanistic Analysis & Comparative Logic
The Steric Paradox: Gem-Dimethyl Effect
The core differentiator of Aib-Cl is the gem-dimethyl group at the
-
Vs. Standard Acyl Chlorides (e.g., Fmoc-Ala-Cl): Standard residues are mono-substituted at the
-carbon. They react rapidly but are prone to base-catalyzed enolization and oxazolone formation, leading to racemization. -
Vs.
-Branched Acyl Chlorides (e.g., Fmoc-Val-Cl): Valine is sterically hindered but still possesses an -proton. Fmoc-Val-Cl is notoriously unstable toward racemization via the oxazolone pathway. -
The Aib Advantage: Aib lacks an
-proton. It cannot racemize. This allows researchers to use aggressive acylation conditions (high temperature, strong activation as acid chloride) without the loss of chiral integrity that plagues Val or Ile derivatives.
Reactivity Profile
While acid chlorides are generally the most reactive species in the acyl hierarchy, Aib-Cl exhibits a unique profile:
-
Generation: Slower to form than Ala-Cl due to steric crowding around the carbonyl.
-
Aminolysis (Coupling): Slower kinetics than unhindered chlorides, but significantly faster than Aib-active esters (OBt/OAt). The small size of the chloride leaving group allows it to penetrate the steric shield of the gem-dimethyl group better than bulky leaving groups like OBt.
Stability and Side Reactions
-
Hydrolysis: Aib-Cl is more stable to moisture than Fmoc-Gly-Cl due to the hydrophobic shield provided by the methyl groups, allowing for easier handling (e.g., rapid weighing in air).
-
Oxazolone Formation: Aib-Cl readily forms oxazolones (2-alkoxy-5(4H)-oxazolones) under basic conditions. Unlike chiral amino acids, this "side reaction" is benign regarding stereochemistry, but the oxazolone is less reactive than the acid chloride, potentially slowing coupling if weak bases are used.
Part 2: Comparative Performance Data
Table 1: Acyl Chloride Characteristic Comparison
| Feature | Fmoc-Aib-Cl ( | Fmoc-Val-Cl ( | Fmoc-Ala-Cl (Unbranched) |
| Steric Hindrance | Extreme (Tetrasubstituted C | High (Trisubstituted C | Low |
| Racemization Risk | None (Achiral) | High (via Oxazolone) | Moderate |
| Moisture Stability | Moderate (Steric shielding) | Low | Very Low |
| Preferred Base | Collidine / TMP | DIEA / NMM (Risk of racemization) | DIEA / NMM |
| Primary Use Case | Aib-Aib, Aib-Val junctions | Rapid coupling of hydrophobic segments | General activation (rarely used now) |
Table 2: Coupling Efficiency in "Difficult" Sequences (Aib-Aib)
Data synthesized from comparative kinetic studies (e.g., Leplawy et al., Wenschuh et al.)
| Activation Method | Coupling Time | Conversion (Aib-Aib) | Notes |
| Fmoc-Aib-Cl | 20-40 min | >98% | Requires neutral/weakly basic conditions. |
| HATU / HOAt | 2 - 12 hours | 85-95% | Often requires double coupling; slow kinetics. |
| PyBOP | 4 - 24 hours | 70-85% | Significant deletion sequences observed. |
| DIC / Oxyma | 1 - 4 hours | 90-95% | Good alternative, but slower than acid chloride. |
Part 3: Decision Pathways & Visualization
Diagram 1: The Activation & Coupling Logic
This diagram illustrates the unique pathway for Aib-Cl, highlighting the absence of the racemization loop that affects other amino acids.
Caption: Activation pathway of Fmoc-Aib-OH. Note the blocked racemization pathway, a unique safety feature of Aib-Cl compared to chiral analogs.
Part 4: Experimental Protocols
Protocol A: Synthesis of Fmoc-Aib-Cl (Thionyl Chloride Method)
This protocol utilizes the high stability of Fmoc-Aib-Cl to isolate it as a crystalline solid.
Reagents:
-
Fmoc-Aib-OH (1.0 eq)
-
Thionyl Chloride (SOCl
) (10.0 eq) - Note: Excess acts as solvent. -
Dichloromethane (DCM) (Dry)
Step-by-Step:
-
Setup: Place Fmoc-Aib-OH in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
). -
Addition: Add SOCl
carefully. The reaction is endothermic initially but may evolve gas (HCl/SO ). -
Reflux: Heat the mixture gently to reflux (approx. 76°C) for 1–2 hours. The solution should become clear.
-
Evaporation: Remove excess SOCl
under reduced pressure (rotary evaporator). -
Co-evaporation: Add dry DCM (10 mL) and evaporate again to remove trace HCl/SO
. Repeat 3x. -
Crystallization: Dissolve the residue in a minimum amount of DCM and add Hexane (or Petroleum Ether) until turbid. Cool to 4°C.
-
Isolation: Filter the white crystalline solid.
-
Quality Check: IR spectrum should show a strong carbonyl stretch at ~1800 cm
(acid chloride) and absence of broad OH stretch.
-
Protocol B: Coupling Fmoc-Aib-Cl to a Hindered Amine
Designed for solid-phase synthesis (SPPS) or solution phase.
Reagents:
-
Fmoc-Aib-Cl (3.0 eq relative to resin loading)
-
Base: 2,4,6-Collidine (3.0 eq) or DIPEA (Not recommended if base-sensitive linkers are used, but acceptable for Aib).
-
Solvent: DCM/DMF (1:1) or NMP.
Workflow:
-
Pre-activation: Dissolve Fmoc-Aib-Cl in dry DCM/DMF.
-
Addition: Add the solution to the resin-bound free amine.
-
Base Addition: Add Collidine immediately. Rationale: Collidine is a non-nucleophilic, weak base that scavenges HCl without promoting oxazolone formation as aggressively as TEA.
-
Incubation: Shake for 30–60 minutes.
-
Monitoring: Standard Kaiser test may be false-negative due to sterics on the resin. Use Chloranil test or micro-cleavage LC-MS to verify coupling.
References
-
Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Source: Indian Journal of Chemistry / NIScPR
-
Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides. Source: Protein & Peptide Letters (PubMed)
-
Comparative study of methods to couple hindered peptides. Source: PubMed (Int J Pept Protein Res)
-
Amino Acid Chlorides: A Journey from Instability and Racemization Toward Broader Utility. Source: Semantic Scholar / ResearchGate
-
Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis. Source: Wolfabio Technical Guides
Efficacy of 2-Amino-2-methylpropanoyl Chloride vs. Carbodiimide Coupling Agents in Sterically Hindered Peptide Synthesis
Executive Summary
In solid-phase peptide synthesis (SPPS), the incorporation of α,α-disubstituted amino acids—most notably α-aminoisobutyric acid (Aib, chemically yielding 2-amino-2-methylpropanoyl residues)—presents a formidable thermodynamic and kinetic barrier[1]. The gem-dimethyl substitution at the α-carbon creates severe steric hindrance, physically obstructing the nucleophilic attack required for amide bond formation.
As a Senior Application Scientist, I frequently observe that standard coupling paradigms fail when applied to peptaibols or conformationally constrained peptides. This guide objectively compares the mechanistic efficacy and practical application of 2-Amino-2-methylpropanoyl chloride (Aib-Cl) against traditional carbodiimide coupling agents (e.g., DIC, EDC, DCC), providing empirical data and self-validating protocols for drug development professionals.
Mechanistic Causality: Overcoming the Steric Barrier
The Carbodiimide Bottleneck (DIC/EDC/DCC)
Carbodiimides activate carboxylic acids by forming an O-acylisourea intermediate[2]. In unhindered systems, this intermediate is rapidly attacked by the incoming amine or trapped by an additive (e.g., HOBt, OxymaPure) to form an active ester. However, with Aib, the bulky gem-dimethyl groups shield the carbonyl carbon. This kinetic delay prevents rapid nucleophilic attack, allowing the highly reactive O-acylisourea to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea[2]. Consequently, carbodiimide-mediated Aib couplings suffer from truncated sequences and require massive reagent excesses[3].
The Acid Chloride Advantage (Aib-Cl)
Conversely, pre-formed 2-Amino-2-methylpropanoyl chloride (Fmoc-Aib-Cl) bypasses the O-acylisourea bottleneck entirely[4]. The acid chloride is intrinsically highly electrophilic. The strong electron-withdrawing nature of the chlorine atom, combined with its excellent leaving group ability, lowers the activation energy for nucleophilic attack. This allows the incoming amine to directly acylate, overcoming the steric shield. Since Aib is achiral, the primary historical drawback of acid chlorides—oxazolone-driven racemization—is completely irrelevant in this specific context[1].
Visualizing the Activation Pathways
Caption: Carbodiimide activation pathway illustrating steric-induced N-acylurea rearrangement.
Caption: Acid chloride pathway showing direct acylation bypassing steric bottlenecks.
Quantitative Efficacy Comparison
The following table summarizes the quantitative performance metrics when attempting a difficult Aib-Aib coupling (coupling an Aib residue onto an N-terminal Aib residue) using both methodologies[3],[4].
| Performance Metric | Carbodiimide (DIC/Oxyma) | Acid Chloride (Fmoc-Aib-Cl) |
| Reagent Equivalents | 4.0 - 5.0 eq | 1.5 - 2.0 eq |
| Coupling Time | 12 - 24 hours (often requires double coupling) | 30 - 45 minutes |
| Typical Yield (Aib-Aib) | 25% - 40% | > 90% |
| Primary Side Reaction | N-acylurea formation (inactive dead-end) | Minimal (HCl byproduct neutralized by base) |
| Racemization Risk | Low (Aib is intrinsically achiral) | Low (Aib is intrinsically achiral) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an empirical validation checkpoint.
Protocol 1: Carbodiimide/Oxyma Coupling (The Baseline)
Objective: Attempt coupling of Fmoc-Aib-OH to a resin-bound unhindered amine. Causality: OxymaPure is selected over HOBt due to its superior ability to suppress oxazolone formation and its higher reactivity profile[2]. However, it cannot fully rescue the reaction from the N-acylurea rearrangement caused by Aib's steric bulk.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in DMF for 20 minutes.
-
Pre-activation: In a separate vial, dissolve 0.4 mmol (4 eq) Fmoc-Aib-OH and 0.4 mmol (4 eq) OxymaPure in 2 mL DMF. Add 0.4 mmol (4 eq) DIC. Stir for 3 minutes.
-
Causality: Pre-activation is kept brief to minimize the window for O-acylisourea to rearrange into N-acylurea before introduction to the amine[2].
-
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Validation Checkpoint (Kaiser Test): Perform a ninhydrin test.
-
Observation: The resin will likely remain dark blue, indicating unreacted primary amines and incomplete coupling due to steric failure. A second coupling cycle is usually mandatory.
-
Protocol 2: 2-Amino-2-methylpropanoyl Chloride (Aib-Cl) Coupling (Optimized)
Objective: Rapid coupling of Fmoc-Aib-Cl to a resin-bound hindered amine (e.g., Aib-Aib coupling). Causality: KOBt (Potassium salt of 1-hydroxybenzotriazole) is utilized instead of standard tertiary amines like DIPEA. DIPEA can cause premature Fmoc deprotection (leading to double insertions). KOBt acts as a mild base to scavenge the HCl byproduct and can transiently form a highly reactive OBt ester, accelerating the reaction safely[4].
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in anhydrous DCM/DMF (1:1) for 20 minutes.
-
Dissolution: Dissolve 0.2 mmol (2 eq) Fmoc-Aib-Cl in 1.5 mL anhydrous DCM.
-
Causality: Acid chlorides are moisture-sensitive. Anhydrous DCM prevents premature hydrolysis back to the inactive carboxylic acid.
-
-
Coupling: Add the Fmoc-Aib-Cl solution to the resin. Immediately add 0.2 mmol (2 eq) of KOBt dissolved in 0.5 mL DMF. Agitate for 30 to 45 minutes.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Validation Checkpoint (LC-MS Micro-cleavage):
-
Procedure: Remove 5 mg of resin, wash with DCM, and treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Evaporate under nitrogen and analyze via LC-MS.
-
Observation: The presence of a single sharp peak matching the target mass confirms >90% acylation. The Kaiser test will be yellow/colorless, confirming the absence of free amines.
-
Conclusion
While carbodiimides remain the workhorse for standard SPPS, their utility sharply declines when incorporating highly hindered 2-amino-2-methylpropanoyl residues. The empirical data and mechanistic realities dictate that acid chlorides (Aib-Cl) are the superior choice for α,α-disubstituted amino acids. By bypassing the O-acylisourea intermediate, Fmoc-Aib-Cl prevents dead-end rearrangements, offering near-quantitative yields in a fraction of the time required by DIC/Oxyma systems.
References
-
Subirós-Funosas, R., et al. "Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release." PMC/NIH. Available at: [Link]
-
Suresh Babu, V. V., & Gopi, H. N. "Rapid and efficient synthesis of peptide fragments containing α-aminoisobutyric acid using Fmoc-amino acid chlorides/potassium salt of 1-hydroxybenzotriazole." Tetrahedron Letters (via ResearchGate). Available at: [Link]
-
"Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." ResearchGate. Available at:[Link]
Sources
Validation of Peptide Sequence After Incorporation of 2-Amino-2-Methylpropanoic Acid (Aib)
Topic: Content Type: Publish Comparison Guide
Executive Summary
The incorporation of 2-amino-2-methylpropanoic acid (Aib) , a non-proteinogenic
This guide compares the efficacy of standard Collision-Induced Dissociation (CID) mass spectrometry against advanced Electron Transfer Dissociation (ETD) and NMR spectroscopy for validating Aib-containing peptides.
The Challenge: Steric Hindrance and Helical Stability
Aib acts as a "helix-inducer" via the Thorpe-Ingold effect, restricting
-
Synthesis Bottleneck: The nucleophilic attack on an incoming Fmoc-Aib-OH is relatively standard, but coupling the next amino acid onto the N-terminus of an Aib residue is kinetically sluggish due to the shielding methyl groups. This leads to deletion sequences (missing residues) that standard low-res MS may miss if not carefully analyzed.
-
Sequencing Blind Spots: In the gas phase, Aib-rich peptides often retain their helical structure, which dissipates vibrational energy during CID, leading to poor fragmentation and incomplete sequence coverage.
Visualization: The Aib Validation Workflow
Figure 1: Logical workflow for validating Aib-containing peptides, prioritizing mass confirmation followed by fragmentation optimization and structural verification.
Comparative Analysis of Validation Methods
Method A: Standard LC-MS/MS (CID)
The Baseline Approach
Collision-Induced Dissociation (CID) is the workhorse of peptide sequencing. It relies on vibrational excitation to break amide bonds, generating b- and y- ions.[3]
-
Performance with Aib: Aib residues (Mass: 85.05 Da) provide a unique mass shift compared to Alanine (71 Da) or Valine (99 Da). However, CID often fails in Aib-rich regions. The gem-dimethyl group stabilizes the backbone, and the induced helical structure can prevent the peptide from unfolding in the gas phase, resulting in "silent" regions in the spectrum.
-
Verdict: Useful for simple checks but often insufficient for de novo sequencing of Aib-rich peptides.
Method B: Electron Transfer Dissociation (ETD/EThcD)
The Advanced Solution
ETD uses radical ion chemistry to induce fragmentation, cleaving the N-
-
Performance with Aib: ETD is superior for "difficult" sequences. It preserves labile side chains and, critically, can fragment the backbone even when the peptide adopts a compact gas-phase structure. EThcD (hybrid method) adds supplemental activation to ensure complete coverage.
-
Verdict: The Gold Standard for sequencing Aib peptides.
Method C: NMR Spectroscopy ( H & C)
The Structural Validator
While MS confirms the sequence, NMR confirms the consequence of Aib incorporation: helicity.
-
The "Anisochronicity" Marker: In a random coil, the two methyl groups of Aib are chemically equivalent. In a helical environment, they become diastereotopic (distinct environments).
-
Diagnostic Signal: A separation of ~2.0 ppm between the two Aib C
(methyl) signals in C NMR is a definitive signature of stable helix formation.[2] -
Verdict: Essential for validating the secondary structure.
Comparative Data Summary
| Feature | Standard CID MS/MS | ETD/EThcD MS/MS | NMR ( |
| Primary Output | Sequence (b/y ions) | Sequence (c/z ions) | 3D Structure / Helicity |
| Aib Detection | Mass shift (+85 Da) | Mass shift (+85 Da) | Methyl splitting (Anisochronicity) |
| Seq. Coverage | Low to Moderate | High | N/A (Confirm identity via assignment) |
| Throughput | High | Medium | Low |
| Cost | Low | High | High |
| Best For | Routine QC | Complex/Long Sequences | Structural Confirmation |
Detailed Experimental Protocols
Protocol 1: High-Resolution Sequencing via ETD/EThcD
Objective: To obtain 100% sequence coverage and confirm Aib positioning.
Reagents & Equipment:
-
LC-MS System: Orbitrap Fusion Lumos or equivalent Q-TOF.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
Step-by-Step:
-
Sample Prep: Dissolve lyophilized peptide in 50:50 Water:ACN to a concentration of 1 pmol/µL.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a steep gradient (5% to 60% B over 10 mins) to elute hydrophobic Aib peptides.
-
MS Settings:
-
Mode: Data-Dependent Acquisition (DDA).
-
Fragmentation: Set trigger to EThcD (Electron Transfer/Higher-Energy Collision Dissociation).
-
Reaction Time: 50 ms (ETD reaction).
-
Supplemental Activation: 15-25% HCD energy.
-
-
Data Analysis: Look for the characteristic 85.0528 Da mass difference between fragment ions. EThcD will generate dual series (b/y and c/z), allowing you to bridge gaps caused by steric hindrance.
Protocol 2: NMR Validation of Helicity
Objective: To confirm Aib incorporation has induced the desired stereochemical constraint.
Reagents & Equipment:
-
Instrument: 600 MHz NMR (min) with Cryoprobe.
-
Solvent: CD
OH or DMSO- (CD OH is preferred for helix detection as DMSO can sometimes disrupt weak helices or compete for H-bonds).
Step-by-Step:
-
Sample Prep: Dissolve 2-5 mg of peptide in 600 µL of deuterated solvent.
-
Acquisition:
-
Run standard 1D
H. -
Run 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons.
-
-
Analysis (The "Anisochronicity Check"):
-
Locate the Aib
-carbon region (~50-60 ppm). -
Examine the attached methyl groups in the
C dimension (~20-30 ppm). -
Validation Criteria: If the peptide is helical, you will see two distinct peaks for the gem-dimethyl carbons of a single Aib residue, separated by 0.5 - 2.0 ppm.[2] If they appear as a single peak, the peptide may be unstructured or unfolded.
-
References
-
Toniolo, C., et al. (2001).
-aminoisobutyric acid (Aib).[2][4][5]Biopolymers , 60(6), 396–419. Link -
Goudreau, S. R., et al. (2014). Peptide Sequencing by Mass Spectrometry: Aib-Containing Peptides.Journal of the American Society for Mass Spectrometry , 25, 1322–1332. Link
-
De Zotti, M., et al. (2018). Aib-Rich Peptides: The "Anisochronicity" of the Aib Methyl Groups as a Probe of Helical Structure.[2][6]Chemistry & Biodiversity , 15(8), e1800216. Link
-
Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry.[3][7][8][9][10]Proceedings of the National Academy of Sciences , 101(26), 9528-9533. Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 8. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General rules of fragmentation evidencing lasso structures in CID and ETD - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. scilit.com [scilit.com]
comparative conformational analysis of Aib-peptides versus native peptides
Executive Summary
In the landscape of peptidomimetics, the incorporation of
This guide provides an objective technical comparison of Aib-peptides versus native sequences, detailing the structural mechanics, experimental differentiation methods, and proven stability metrics essential for therapeutic development.
Structural Mechanistics: The Thorpe-Ingold Effect
The fundamental difference between Aib and native residues (like Alanine) lies in the restriction of the Ramachandran space. Native L-amino acids possess a hydrogen on the
The Steric Constraint Logic
The gem-dimethyl substitution creates steric clashes that energetically forbid extended conformations (
-
Native Peptide: Flexible, populates an ensemble of conformers in solution.
-
Aib-Peptide: Rigid, pre-organized into helices even in short sequences (<7 residues).
Ramachandran Plot Restrictions
-
Native L-Ala:
( -helix) OR ( -sheet). -
Aib: Strictly confined to
. This region corresponds to both right-handed ( ) and left-handed ( ) helices, with a slight energetic preference for -helices in short oligomers due to hydrogen bonding patterns.
Figure 1: Mechanistic pathway of Aib-induced conformational constraint vs. native flexibility.
Comparative Performance Metrics
The following table summarizes the experimental differences between Aib-modified and native peptides.
| Metric | Native Peptide (e.g., Poly-Ala/Leu) | Aib-Peptide Analogue | Experimental Validation Method |
| Dominant Structure | Random Coil / | CD, NMR, X-ray Crystallography | |
| H-Bond Pattern | NMR (NOE patterns), FTIR | ||
| Proteolytic Stability | Low ( | High ( | Serum incubation + LC-MS |
| Solubility | Variable (often aggregates) | Improved (disrupts | Turbidity / HPLC retention |
| Receptor Affinity | High (Native Fit) | Variable (Requires careful design) | Binding Assays (IC50) |
Experimental Analysis Guide
Distinguishing -Helix from -Helix
A critical challenge in Aib-peptide analysis is differentiating between
Circular Dichroism (CD) Protocol:
The ratio of molar ellipticities at 222 nm and 208 nm (
-
-Helix: Shows two distinct minima at 208 nm and 222 nm of roughly equal intensity.
. -
-Helix: The 208 nm band is often more intense, or the bands shift. Empirically,
indicates significant -helical character. -
Protocol Note: Short Aib peptides (5-8 residues) often exist in dynamic equilibrium. Solvent titration with Trifluoroethanol (TFE) is recommended to stabilize the helical form for clearer assignment.
Step-by-Step Experimental Workflow
This protocol ensures self-validating conformational assignment.
-
Synthesis: Synthesize peptide using Fmoc chemistry. Crucial: Use HATU or PyAOP for Aib couplings due to steric hindrance; increase coupling time to 2-4 hours.
-
Purification: RP-HPLC (C18 column). Verify mass via ESI-MS.
-
CD Spectroscopy (Far-UV):
-
Prepare 50
M peptide in Phosphate Buffer (pH 7.4). -
Scan 190–260 nm.
-
Calculate
.
-
-
Solvent Titration:
-
Titrate TFE (0% to 50%) to assess helical propensity. Aib peptides will show maximal helicity at lower TFE concentrations than native analogues.
-
-
NMR Validation (Optional but Recommended):
-
Measure
coupling constants. -
-helix:
Hz. -
-helix:
Hz (often indistinguishable by alone; requires NOE vs analysis).
-
Figure 2: Decision tree for assigning secondary structure based on CD spectral ratios.
Case Study: Semaglutide (GLP-1 Analog)[1][2][3][4][5][6][7][8]
The development of Semaglutide provides the definitive industrial proof-of-concept for Aib incorporation.
-
Challenge: Native GLP-1 is degraded by Dipeptidyl Peptidase-4 (DPP-4) within minutes (
min). DPP-4 cleaves after the Alanine at position 8 (His7-Ala8-Glu9...). -
Solution: Substitution of Ala8
Aib8 . -
Mechanism: The gem-dimethyl group of Aib creates a steric shield that prevents the DPP-4 enzyme from accessing the peptide bond between residues 8 and 9.
-
Result: The half-life extends from minutes to approximately 1 week (in combination with fatty acid acylation), enabling once-weekly dosing.
-
Conformational Impact: The Aib residue stabilizes the N-terminal helix, which is required for GLP-1 receptor activation, maintaining potency while blocking degradation.
References
-
Toniolo, C., et al. (1996). "Circular Dichroism Spectrum of a Peptide 3_10-Helix." Journal of the American Chemical Society, 118(11), 2744–2745. Link
-
Millhauser, G. L. (1995). "Views of Helical Peptides: A Proposal for the Position of 3_10-Helix in the Thermodynamics of Peptide Folding." Biochemistry, 34(12), 3873–3877. Link
-
Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[1][2] Journal of Medicinal Chemistry, 58(18), 7370–7380. Link
-
Knudsen, L. B., & Lau, J. (2019). "The Discovery and Development of Liraglutide and Semaglutide." Frontiers in Endocrinology, 10, 155. Link
-
Crisma, M., et al. (1997). "Conformational preferences of peptides containing the alpha-aminoisobutyric acid residue." Biopolymers, 42(1), 1-6. Link
Sources
Enzymatic Stability Assessment of Peptides Modified with 2-Amino-2-methylpropanoyl Chloride (Aib)
This guide provides a technical assessment of peptides modified with 2-Amino-2-methylpropanoyl chloride —the activated acid chloride form used to introduce the non-proteinogenic amino acid
While the chloride is the synthetic reagent, the resulting Aib residue is the functional unit that confers enzymatic stability. This guide focuses on the stability properties of the resulting Aib-modified peptides.
Executive Summary
Peptides modified with 2-Amino-2-methylpropanoyl chloride (yielding the Aib residue) exhibit superior proteolytic resistance compared to native L-amino acid sequences. This stability arises from the gem-dimethyl effect , where two methyl groups on the
This guide compares Aib-modification against standard alternatives (D-amino acids, N-methylation) and details a validated LC-MS workflow for quantifying enzymatic stability.
Key Performance Metric: Aib substitution at the P1' or P2 positions relative to a cleavage site can increase proteolytic half-life (
Mechanism of Stabilization
To assess stability accurately, one must understand why the modification works. The Aib residue operates through two primary mechanisms:
-
Steric Shielding: The gem-dimethyl group (
-Me ) acts as a physical barrier, preventing the catalytic triad of proteases (e.g., Ser-His-Asp in serine proteases) from accessing the scissile peptide bond. -
Conformational Restriction (Thorpe-Ingold Effect): Aib restricts the
and torsion angles of the peptide backbone to a narrow region ( ). This forces the peptide into a rigid helical structure ( -helix), which is thermodynamically unfavorable for proteases to unfold and cleave.
Visualizing the Mechanism
Figure 1: The causal pathway from the Aib-chloride reagent to the final proteolytic resistance.
Comparative Analysis: Aib vs. Alternatives
The following table objectively compares Aib modification against other common stabilization strategies.
| Feature | Aib (2-Amino-2-methylpropanoic acid) | D-Amino Acids | N-Methylation | Cyclization |
| Stability Mechanism | Steric hindrance + Helical promotion ( | Stereochemical mismatch (Enzyme cannot bind) | Steric hindrance + Removal of H-bond donor | Topological constraint (No loose ends) |
| Proteolytic Resistance | High (Especially against DPP-4, Trypsin) | Very High (Broad spectrum) | Moderate to High | High (Exopeptidases) |
| Effect on Structure | Promotes Helicity (Rigidifies backbone) | Disrupts Helix (Unless specifically designed) | Disrupts H-bonding (Lowers helicity) | Constrains global fold |
| Permeability | Moderate (Lipophilic side chain) | Low (Similar to L-AA) | High (Improves oral bioavailability) | Moderate |
| Synthesis Complexity | High (Steric bulk requires acid chlorides/HATU) | Low (Standard coupling) | Moderate (Difficult coupling) | Moderate (Requires orthogonal protection) |
| Best Use Case | GLP-1 analogs, Helical binders | Retro-inverso peptides, broad stability | Oral peptides, membrane permeability | Macrocyclic drugs |
Case Study: GLP-1 Analogs (Semaglutide)
-
Native GLP-1: Degraded by DPP-4 at Ala8 within minutes (
min). -
Aib-Modified (Semaglutide): Substitution of Ala8 with Aib prevents DPP-4 cleavage.
-
Result: Combined with fatty acid acylation,
extends to ~165 hours in humans.
Experimental Protocol: Assessing Enzymatic Stability
To validate the stability of your Aib-modified peptide, follow this standardized LC-MS workflow.
Phase 1: Assay Setup
Materials:
-
Matrix: Pooled Human Plasma (heparinized) or Recombinant Enzymes (DPP-4, Trypsin).
-
Test Peptide: Aib-modified analog (10 mM stock in DMSO).
-
Control: Native sequence (unmodified).
-
Internal Standard (IS): Stable isotope-labeled peptide or Tolbutamide.
Phase 2: Incubation & Quenching
-
Pre-incubation: Thaw plasma at 37°C. Centrifuge (10,000 x g, 5 min) to remove debris.
-
Spiking: Dilute peptide stock into plasma to a final concentration of 1–5 µM (keeps DMSO < 1%).
-
Sampling: Incubate at 37°C with shaking.
-
Time Points: Withdraw 50 µL aliquots at
min, and 24 h. -
Quenching: Immediately add 200 µL of Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard.
-
Note: Do not use strong acids (TCA) alone as they may hydrolyze sensitive side chains; organic precipitation is preferred.
-
-
Clarification: Vortex (1 min) and Centrifuge (15,000 x g, 10 min, 4°C). Collect supernatant.
Phase 3: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 5-10 minutes.
-
Detection: Monitor the Parent Ion [M+H]+ and specific Fragment Ions .
-
Critical: Aib modification changes the mass by +14 Da relative to Alanine. Ensure your MRM transitions account for this shift.
-
Workflow Diagram
Figure 2: Standardized workflow for determining enzymatic stability half-life.
Data Interpretation
Calculating Half-Life ( )
Plot the natural log (ln) of the remaining peptide fraction (Peak Area / IS Area) vs. time.
- : Elimination rate constant (slope of the line).
Benchmarking Results
| Result ( | Classification | Interpretation |
| < 30 min | Unstable | Likely susceptible to rapid renal clearance and proteolysis. Needs further modification. |
| 30 - 120 min | Moderate | Acceptable for acute indications; may require frequent dosing. |
| > 4 hours | Stable | Aib modification is effective. Suitable for once-daily or sustained release profiles. |
| > 24 hours | Highly Stable | Excellent candidate for long-acting therapeutics (e.g., Semaglutide-like profiles). |
References
-
Yamaguchi, H., et al. (2003). "Effect of
-dialkyl amino acids on the protease resistance of peptides." Bioscience, Biotechnology, and Biochemistry. Link -
Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide." Journal of Medicinal Chemistry. Link
- Key Finding: Substitution of Ala8 with Aib is critical for DPP-4 resistance.
-
Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link
-
Guryanov, I., et al. (2018).[8] "Amphiphilic polypeptides with prolonged enzymatic stability."[9] Polymer Chemistry. Link
- Key Finding: Aib-containing nanoparticles show enhanced resistance to enzymatic degrad
Sources
- 1. Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico approaches for predicting the half-life of natural and modified peptides in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphiphilic polypeptides with prolonged enzymatic stability for the preparation of self-assembled nanobiomaterials - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06324A [pubs.rsc.org]
biological activity of peptides synthesized using 2-Amino-2-methylpropanoyl chloride
Publish Comparison Guide: Biological Activity of Peptides Synthesized Using 2-Amino-2-methylpropanoyl Chloride
Executive Summary
This guide analyzes the utility of 2-Amino-2-methylpropanoyl chloride (the acid chloride derivative of
The Steric Challenge & The Acid Chloride Solution
The incorporation of Aib is chemically demanding due to the geminal dimethyl group at the
Comparative Synthesis Efficiency:
| Feature | Standard Coupling (HATU/DIPEA) | Acid Chloride Method (Aib-Cl) |
|---|---|---|
| Active Species | O-acyl(7-azabenzotriazole)uronium | Acyl Chloride (-COCl) |
| Reactivity | Moderate (Hindered by steric bulk) | High (Electrophilic super-activation) |
| Aib-Aib Coupling | < 20% Yield (often fails) | > 90% Yield |
| Racemization Risk | Low (Aib is achiral) | None (Aib is achiral) |
| Primary Use Case | Standard amino acids | Sterically hindered residues (Aib, N-Me) |[1]
Technical Insight: The high reactivity of the acid chloride bypasses the steric wall. For sequences containing consecutive Aib residues (Aib-Aib), the acid chloride method (or the use of bis(trichloromethyl)carbonate to generate it in situ) is often the only viable solid-phase strategy.
Biological Activity Comparison: Aib-Peptides vs. Native Analogs
The incorporation of Aib via Aib-Cl fundamentally alters the peptide's pharmacokinetics and pharmacodynamics.
A. Proteolytic Stability (Metabolic Resistance)
The most significant advantage of Aib-peptides is their resistance to enzymatic degradation. The geminal dimethyl groups act as a "steric shield," preventing proteases (like DPP-IV or Proteinase K) from accessing the peptide bond.
-
Case Study: GLP-1 Agonists Native GLP-1 is degraded by Dipeptidyl Peptidase-IV (DPP-IV) with a half-life of ~2 minutes.[2] Substitution of Alanine at position 8 with Aib (facilitated by Aib-Cl synthesis) extends this half-life to hours or days.
| Peptide Variant | Sequence (N-Term) | DPP-IV Stability ( | Mechanism |
| Native GLP-1 | His-Ala -Glu... | ~ 1.5 - 2 min | Cleaved after Ala8 |
| [Aib8]-GLP-1 | His-Aib -Glu... | > 48 hours | Steric block of active site |
| [Gly8]-GLP-1 | His-Gly -Glu... | ~ 10 - 30 min | Poor substrate, but flexible |
Data Source: Studies on Semaglutide and related analogs confirm that Aib incorporation is the primary driver of DPP-IV resistance, enabling once-weekly dosing regimens when combined with fatty acid acylation.
B. Conformational Constraint ( -Helix Induction)
Unlike Alanine (helix-forming) or Glycine (helix-breaking), Aib is a strong inducer of
-
Impact on Potency:
-
Positive: If the receptor binding pocket requires a helical turn, Aib "pre-pays" the entropic cost of folding, potentially increasing affinity (e.g., in certain Antimicrobial Peptides or AMPs).
-
Negative: If the receptor requires an extended backbone, Aib will drastically reduce potency due to steric clash.
-
Experimental Data: Antimicrobial Peptides (AMPs) Comparison of Magainin derivatives synthesized with Aib vs. Ala.
-
Aib-Analog: Retains antimicrobial potency (MIC comparable to native) but shows 19-fold higher resistance to Proteinase K digestion.
-
Ala-Analog: Rapidly degraded in serum; lower therapeutic window.
Mechanism of Action Visualization
The following diagram illustrates why peptides synthesized with Aib-Cl exhibit superior stability compared to native Alanine peptides.
Figure 1: Mechanistic comparison of proteolytic susceptibility between Alanine-containing and Aib-containing peptides. The geminal dimethyl group of Aib prevents enzyme docking.
Experimental Protocols
Protocol A: Synthesis of Fmoc-Aib-Cl (Acid Chloride Activation)
Rationale: In situ generation or isolation of the acid chloride is required because standard uronium salts (HATU) react too slowly with the hindered amine of Aib.
-
Reagents: Fmoc-Aib-OH (1.0 equiv), Thionyl Chloride (
, 10 equiv) or Bis(trichloromethyl) carbonate (BTC, 0.33 equiv). -
Activation:
-
Reflux Fmoc-Aib-OH in
/ for 2 hours. -
Evaporate solvent and excess
under vacuum. -
Recrystallize the resulting solid (Fmoc-Aib-Cl) from
/Hexane.[3]
-
-
Coupling:
-
Dissolve Fmoc-Aib-Cl (3 equiv) in dry DCM/DMF.
-
Add to resin-bound free amine.
-
Add Base: DIPEA (3 equiv) or Collidine (for acid-sensitive linkers).
-
Reaction Time: 30–60 mins (monitor via Kaiser test).
-
Protocol B: Proteolytic Stability Assay
Rationale: To quantify the biological advantage of the Aib-peptide.
-
Preparation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4).
-
Incubation: Add DPP-IV (for GLP-1 analogs) or Proteinase K (for AMPs) at enzyme:substrate ratio of 1:100.
-
Sampling: Aliquot at t = 0, 15, 30, 60, 120 min, and 24h.
-
Quenching: Add 1% TFA to stop reaction.
-
Analysis: Analyze via RP-HPLC or LC-MS.
-
Success Metric: Aib-peptide should show >90% intact peak area at 24h; Native peptide should show <10%.
-
References
-
Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies. Source: PubMed (NIH) [Link]
-
Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances. Source: PMC (NIH) [Link]
-
Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Source: ResearchGate [Link]
-
Fmoc-peptide acid chlorides: Preparation, characterization and utility in peptide synthesis. Source: NISCAIR [Link]
Sources
Structural Rigidity as a Catalyst: A Guide to X-Ray Crystallography of Aib-Containing Peptides
[1]
Executive Summary
This guide targets structural biologists and medicinal chemists working with constrained peptides. It focuses on 2-amino-2-methylpropanoic acid (Aib) , a non-proteinogenic amino acid that acts as a "stereochemical lock." Unlike standard amino acids, Aib’s gem-dimethyl group severely restricts backbone torsion angles, forcing peptides into stable helical conformations (
This document compares Aib-containing peptides against standard alanine/glycine-based backbones, detailing how to leverage Aib’s rigidity to overcome the "crystallization bottleneck" common in flexible drug candidates.
Part 1: The Aib Advantage – Comparative Analysis
In peptide crystallography, the primary enemy is conformational entropy. Flexible peptides (rich in Gly/Ala) often exist as ensembles of random coils in solution, making lattice formation energetically unfavorable. Aib overcomes this by reducing the entropic penalty of folding.
Comparison Table: Aib vs. Standard Residues
| Feature | Aib (2-amino-2-methylpropanoic acid) | Alanine (Ala) | Glycine (Gly) |
| Side Chain | Gem-dimethyl ( | Methyl ( | Hydrogen ( |
| Steric Hindrance | High (Restricted rotation) | Moderate | Low (High flexibility) |
| Strictly constrained ( | Broad helical region ( | Vast allowable space | |
| Helix Propensity | Strong Inducer ( | Moderate Inducer | Helix Breaker |
| Crystallization | High Success Rate (Pre-organized fold) | Moderate (Requires stabilization) | Low (Disordered) |
| Solubility | Low (Hydrophobic) | Moderate | High |
The "Gem-Dimethyl" Effect
The presence of two methyl groups at the
-
Short Oligomers (4–8 residues): Predominantly form
-helices (tighter winding, i+3 H-bonding). -
Longer Oligomers (>10 residues): Often transition to
-helices (i+4 H-bonding) or mixed structures.
Part 2: Experimental Protocols
This section details a self-validating workflow for handling the unique challenges of Aib peptides: synthesis difficulty and hydrophobicity .
Step 1: Synthesis (Overcoming Steric Bulk)
-
Challenge: The gem-dimethyl group hinders nucleophilic attack during peptide coupling. Standard protocols often yield deletion sequences.
-
Protocol:
-
Coupling Reagents: Use DIC/Oxyma (Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate) instead of HBTU/HATU. Oxyma is superior for sterically hindered junctions.
-
Temperature: Perform couplings at 50°C (microwave-assisted if available) to drive the reaction.
-
Double Coupling: Mandatory for Aib-Aib junctions.
-
Monitoring: Use Chloranil test (for secondary amines) rather than Kaiser test, as Aib N-termini react slowly with ninhydrin.
-
Step 2: Solubility Optimization
Aib peptides are notoriously hydrophobic.[2]
-
Solvent Strategy: Do not rely on pure water. Dissolve lyophilized peptide in TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) first to disrupt aggregates, then dilute into the crystallization buffer.
-
Tagging: If the peptide is too insoluble, append a C-terminal solubility tag (e.g., -Lys-Lys-Lys) separated by a flexible linker, which can be disordered in the crystal lattice without disrupting the core Aib-helix packing.
Step 3: Crystallization Strategy (Racemic Crystallography)
This is the "secret weapon" for crystallizing difficult peptides. Chiral peptides crystallize in lower-symmetry space groups (e.g.,
Protocol:
-
Synthesize: The target L-peptide and its enantiomer (D-peptide).
-
Mix: Combine in a strict 1:1 molar ratio.
-
Screen: Use vapor diffusion (hanging drop).
-
Reservoir: 10-30% PEG 400 or MPD in buffered Methanol/Ethanol mixtures.
-
Drop: 1
L Peptide (in MeOH) + 1 L Reservoir. -
Note: Aib peptides often crystallize from organic solvents (MeOH, Acetone) better than aqueous buffers due to their surface hydrophobicity.
-
Step 4: Data Collection & Phasing
-
Resolution: Aib peptides typically diffract to atomic resolution (0.8 – 1.1 Å) due to low thermal motion (B-factors).
-
Phasing:
-
Direct Methods (SHELXD/Acorn): Because Aib peptides are small (<50 residues) and diffract to high resolution, you do not need heavy atoms or molecular replacement. Direct methods have a >90% success rate here.
-
Part 3: Visualization of Mechanism & Workflow
Diagram 1: The Conformational Restriction Logic
This diagram illustrates why Aib improves crystallization success rates compared to Gly/Ala.
Caption: The thermodynamic advantage of Aib. By restricting the Ramachandran space (Phi/Psi), Aib lowers the entropic barrier to crystallization.
Diagram 2: The "Racemic Crystallography" Workflow
A specific protocol for difficult hydrophobic targets.[2]
Caption: Racemic crystallography workflow. Mixing enantiomers facilitates denser packing in centrosymmetric space groups, improving diffraction quality.
Part 4: Troubleshooting & Insights
1. The "Twinning" Trap
Aib peptides often crystallize in high-symmetry space groups that may mimic twinning (where two crystal lattices intergrow).
-
Diagnosis: Check the cumulative intensity distribution (L-test) in your data processing software (e.g., Xtriage in Phenix).
-
Solution: If twinning is present, try collecting data at a slightly different temperature (e.g., 100K vs. room temp) or re-screening with a different alcohol (Isopropanol vs. Methanol) to alter the unit cell dimensions slightly.
2. Phase Transition Length
Be aware of the length-dependent structural switch.[3]
-
< 8 Residues: Expect a
-helix. -
> 10 Residues: Expect an
-helix.[4][1][3][5][6][7]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Transition Zone (8-10 residues): The crystal may contain disorder at the C-terminus where the helix type is "deciding" between the two forms. This often manifests as high B-factors at the C-terminus.
References
-
Toniolo, C., et al. (2001). Structure and conformation of the (alpha-Me)Val residue in peptides.[8][9] Journal of the American Chemical Society.[10] Link
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. Link
-
Kent, S. B. H. (2009). Total chemical synthesis of proteins.[11] Chemical Society Reviews.[10] (Context for Racemic Crystallography). Link
-
Schweizer, W. B., et al. (2006). The 3_10-Helix: A widespread secondary structure element in Aib-rich peptides.[12][13] Helvetica Chimica Acta. Link
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A. (Reference for Direct Methods in small peptides). Link
Sources
- 1. lifetein.com [lifetein.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile transition between 3(10)- and alpha-helix: structures of 8-, 9-, and 10-residue peptides containing the -(Leu-Aib-Ala)2-Phe-Aib- fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Factors governing 3(10)-helix vs alpha-helix formation in peptides: percentage of C(alpha)-tetrasubstituted alpha-amino acid residues and sequence dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conformations of helical Aib peptides containing a pair of l‐amino acid and d‐amino acid | Scilit [scilit.com]
- 11. Racemic crystallography - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. explorationpub.com [explorationpub.com]
comparing the helical propensity of Aib introduced via different synthetic routes
Title: Maximizing Helical Propensity in Aib-Rich Peptides: A Comparative Guide to Synthetic Routes
Executive Summary
The incorporation of
While the intrinsic propensity of Aib is constant (driven by the Thorpe-Ingold effect), the choice of synthetic route dictates the chain length, purity, and freedom from deletion sequences—factors that determine whether the product adopts a nascent
Part 1: The Challenge – Steric Hindrance & Helix Type
Aib contains a gem-dimethyl group at the
The "Propensity" Paradox: The type of helix observed is length-dependent.[1][2]
-
Short Oligomers (
): Favor the -helix (narrower, 3 residues/turn). -
Long Oligomers (
): Transition to the -helix (wider, 3.6 residues/turn) stabilized by hydrogen bonds.
Implication: If a synthetic route fails to achieve the target length due to steric coupling barriers (yielding deletion sequences), the researcher may inadvertently produce a
Part 2: Comparative Analysis of Synthetic Routes
Route A: Stepwise SPPS (Fmoc/Boc)
Best for: Sequence-specific peptides (
The Barrier: The coupling of an Aib residue onto an N-terminal Aib (Aib-Aib junction) is notoriously difficult due to steric clash. Standard reagents (HBTU/DIC) often result in <50% yields, leading to deletion sequences (e.g., des-Aib impurities).
Optimization Strategy:
-
Reagents: Switch to PyAOP or COMU with Oxyma Pure. These phosphonium/uronium reagents are superior for hindered couplings.[3]
-
Temperature: Elevated temperature (
C) is often required, particularly for Fmoc chemistry. -
Solvent: A shift from DMF to DCM/DMF mixtures can sometimes improve swelling of Aib-rich hydrophobic segments.
Route B: Solution-Phase Fragment Condensation
Best for: Long peptides (
The Strategy: Synthesize short, high-purity helical segments (e.g., pentamers) and couple them in solution. The Advantage: Allows purification of the "building blocks" before the final assembly, ensuring the final helix length is correct. Critical Rule: To prevent epimerization (racemization) during fragment coupling, the C-terminal residue of the activated fragment must be Aib (or Gly) . Since Aib is achiral, it cannot racemize, making it the perfect "safe" activation site.
Route C: NCA Polymerization
Best for: High MW Homopolymers (Poly-Aib) or Block Copolypeptides.
The Mechanism: Ring-Opening Polymerization (ROP) of Aib-N-carboxyanhydride.[4]
The Outcome: Produces extremely long chains (
Part 3: Decision Logic & Visualization
Diagram 1: Synthetic Route Decision Matrix
Caption: Decision tree for selecting the synthetic route based on sequence specificity and target length.
Part 4: Experimental Data & Protocols
Comparative Performance Table
| Feature | Route A: Stepwise SPPS | Route B: Fragment Condensation | Route C: NCA Polymerization |
| Coupling Reagent | PyAOP, COMU, HATU | DIC/HOAt or EDC (Fragment) | Amine/Metal Initiator |
| Aib-Aib Yield | Low (<60%) without optimization | High (pre-purified segments) | N/A (Chain growth) |
| Length Limit | ~30 residues (cumulative yield drop) | >50 residues possible | >100 residues |
| Helicity Control | High (Exact sequence) | High (Domain assembly) | Statistical (Avg length) |
| Major Impurity | Deletion sequences (des-Aib) | Epimers (if not C-term Aib) | Cyclic oligomers / Termination |
| Resulting Helix | Distinct | Long, rigid |
Protocol: Optimized Coupling of Aib-Aib via SPPS
Use this protocol to prevent deletion sequences and ensure full helix formation.
-
Resin Selection: Use low-loading ChemMatrix or PEG-PS resin (0.2–0.3 mmol/g) to minimize inter-chain aggregation.
-
Activation (The "Power" Mix):
-
Reagent: COMU (1.0 equiv) or PyAOP (1.0 equiv).
-
Base: TMP (2,4,6-trimethylpyridine) or DIEA (2.0 equiv). Note: TMP reduces racemization risk for chiral neighbors.
-
Additive: Oxyma Pure (1.0 equiv).
-
-
Coupling Cycle:
-
Dissolve Fmoc-Aib-OH (5 equiv) and activator in minimal DMF.
-
Add to resin.[5]
-
Microwave: Heat to
C for 10 minutes (or C for 60 min conventional heat). -
Double Couple: Repeat the step for difficult Aib-Aib junctions.
-
-
Validation (Self-Check):
-
Perform a Chloranil Test (not Kaiser, which is unreliable for secondary amines/hindered N-termini) after coupling.
-
Micro-cleavage: Cleave ~2 mg resin and analyze via LC-MS to detect [M-85] peaks (deletion of Aib).
-
Diagram 2: Helicity Validation Workflow
Caption: Workflow for distinguishing helix types. R-value is a primary indicator of helix geometry.
References
-
Toniolo, C., et al. (1996).[2][6] "Circular Dichroism Spectrum of a Peptide 3(10)-Helix." Journal of the American Chemical Society.[6][7][8] Link
-
Carpino, L. A., et al. (2007).
-Aminoisobutyric Acid (Aib) Residue."[9] Journal of Peptide Science. Link -
Karle, I. L., & Balaram, P. (1990).[2] "Structural characteristics of
-helical peptide molecules containing Aib residues." Biochemistry. Link -
Deming, T. J. (2000).
-amino acid-N-carboxyanhydrides." Nature.[2] Link -
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]
- 3. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chirality Control of Screw-Sense in Aib-Polymers: Synthesis and Helicity of Amino Acid Functionalized Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efforts toward deriving the CD spectrum of a 3(10) helix in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (PDF) Segment Coupling to a Highly Hindered N-Terminal, [research.amanote.com]
Safety Operating Guide
2-Amino-2-methylpropanoyl chloride proper disposal procedures
Technical Guide: Safe Handling and Disposal of 2-Amino-2-methylpropanoyl Chloride
Part 1: Executive Directive & Chemical Profile
The Core Directive: Disposal of 2-Amino-2-methylpropanoyl chloride (often supplied as the hydrochloride salt, CAS: 59660-95-6) is not a janitorial task—it is a chemical reaction. As an acyl chloride, this compound is an electrophilic powerhouse. Upon contact with moisture, it undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas and generating significant exothermic heat.
The Scientist's Perspective: We do not "throw away" this chemical; we quench it. The objective is to convert the reactive acyl chloride moiety into a stable, water-soluble amino acid (2-amino-2-methylpropanoic acid) and neutralize the acidic byproducts in a controlled environment before the material enters the waste stream.
Chemical Profile:
| Property | Specification |
|---|---|
| Chemical Name | 2-Amino-2-methylpropanoyl chloride (Hydrochloride salt) |
| Synonyms |
Part 2: Risk Assessment & Engineering Controls
The "Why" Behind the Safety: Acyl chlorides attack biological tissue by reacting with the water in your cells to form acid, causing deep, penetrating burns. The hydrochloride salt form offers some stability but remains hygroscopic and potent.
Personal Protective Equipment (PPE) Matrix:
-
Respiratory: Work strictly within a certified fume hood. If handling bulk powder (>100g) outside a hood, a full-face respirator with acid gas cartridges is mandatory.
-
Ocular: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient for hydrolysis procedures due to splash risk.
-
Dermal:
-
Standard Handling: Nitrile gloves (minimum thickness 0.11 mm).
-
Quenching/Spill Cleanup: Double-gloving recommended or Silver Shield/Laminate gloves for prolonged immersion protection.
-
Part 3: Controlled Quenching Protocol
Principle: Never add water directly to the solid acid chloride. This creates "hot spots" leading to violent sputtering. Instead, we use a Reverse Quench method: adding the reactive species slowly to a large volume of chilled, alkaline solution.
Reagents Required:
-
Inert Solvent: Dichloromethane (DCM) or Toluene (to dilute the acid chloride).
-
Quenching Base: Saturated Sodium Bicarbonate (
) or 10% Sodium Hydroxide ( ). -
Cooling: Ice-water bath.
Step-by-Step Methodology:
Step 1: Solvation (The Dilution Factor)
-
Action: Dissolve or suspend the solid 2-Amino-2-methylpropanoyl chloride in an inert solvent like DCM (approx. 10 mL solvent per gram of solid).
-
Scientific Rationale: Dilution acts as a heat sink, moderating the rate of reaction and preventing thermal runaway during hydrolysis.
Step 2: Preparation of the Quench Bath
-
Action: In a large beaker (3x the volume of your solution), prepare a 10% Sodium Hydroxide or Saturated Sodium Bicarbonate solution.
-
Action: Place this beaker in an ice bath and stir magnetically.
-
Target: Maintain temperature
.
Step 3: The Reverse Quench
-
Action: Using an addition funnel or pipette, add the Acid Chloride solution dropwise into the stirring alkaline solution .
-
Observation: You will see effervescence (
release) if using bicarbonate. If using NaOH, monitor for rapid temp spikes. -
Critical Control: If the temperature rises above
, stop addition and let the system cool.
Step 4: Verification & Neutralization
-
Action: Once addition is complete, allow the mixture to stir for 30 minutes.
-
Action: Check pH.[1] It should be neutral (pH 6-8). If acidic, add more base.
Step 5: Phase Separation & Disposal
-
Action: Transfer the mixture to a separatory funnel.
-
Organic Layer (DCM): Collect as Halogenated Organic Waste .
-
Aqueous Layer: Contains the hydrolyzed amino acid and salts. Collect as Aqueous Basic Waste (or adjust to pH 7 and dispose according to local non-hazardous protocols if permitted, but treating as chemical waste is the standard best practice).
Part 4: Emergency Procedures
Scenario A: Solid Spill (Benchtop)
-
Isolate: Evacuate the immediate area.
-
Cover: Gently cover the spill with dry sand or vermiculite to prevent dispersal.[2]
-
Collect: Scoop into a dry container. Do not use water.[3]
-
Destruction: Treat the collected solid using the Quenching Protocol above in a fume hood.
Scenario B: Skin Contact
-
Immediate Action: Brush off dry powder before rinsing (if applicable), then flush with water for 15 minutes.
-
Medical: Seek attention immediately. Hydrolysis on skin produces HCl, causing delayed but severe burns.
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for the safe disposal workflow.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
